Tuxobertinib
Description
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-7-(2-morpholin-4-ylethoxy)quinazolin-6-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29ClN6O4/c1-2-28(37)35-25-16-22-24(17-27(25)39-14-11-36-9-12-38-13-10-36)32-19-33-29(22)34-20-6-7-26(23(30)15-20)40-18-21-5-3-4-8-31-21/h2-8,15-17,19H,1,9-14,18H2,(H,35,37)(H,32,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBPKFXWOPYJPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)OCCN5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2414572-47-5 | |
| Record name | Tuxobertinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2414572475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tuxobertinib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CE2107J4T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tuxobertinib: A Deep Dive into its Mechanism of Action as a Selective Allosteric Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tuxobertinib (BDTX-189) is a potent and selective, orally bioavailable, irreversible small-molecule inhibitor targeting oncogenic allosteric mutations of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Developed by Black Diamond Therapeutics, this compound was designed as a "MasterKey" inhibitor to target a family of previously undrugged, functionally similar oncogenic mutations in a tumor-agnostic manner. While its clinical development was discontinued, the preclinical data provides valuable insights into its mechanism of action and the therapeutic potential of targeting allosteric kinase mutations. This technical guide elucidates the core mechanism of action of this compound, supported by available preclinical data, experimental methodologies, and visual representations of its molecular interactions and cellular effects.
Core Mechanism of Action
This compound functions as a highly selective inhibitor of allosteric mutations in the EGFR and HER2 kinases. Unlike inhibitors that target the highly conserved ATP-binding site, this compound is designed to bind to a distinct, allosteric site created by specific oncogenic mutations. This approach confers selectivity for mutant, cancer-driving kinases while sparing the wild-type (WT) proteins, which are crucial for normal cellular function. This selectivity is anticipated to result in a wider therapeutic window and a more favorable toxicity profile compared to less selective kinase inhibitors.
The primary targets of this compound include:
-
EGFR and HER2 Exon 20 Insertion Mutations: These mutations are notoriously difficult to target with conventional ATP-competitive inhibitors.
-
Allosteric HER2 Mutations: These include mutations in the extracellular, transmembrane, and kinase domains that are not effectively addressed by existing therapies.
By irreversibly binding to these mutant kinases, this compound locks them in an inactive conformation, thereby inhibiting their downstream signaling pathways that are critical for tumor cell proliferation, survival, and growth.[1][2][3]
Quantitative Data
The potency and selectivity of this compound have been characterized through various preclinical assays. The following tables summarize the key quantitative data available.
Table 1: Kinase Inhibitory Potency of this compound
| Target Kinase | Dissociation Constant (Kd) (nM) | Assay Type |
| EGFR | 0.2 | Cell-free assay |
| HER2 | 0.76 | Cell-free assay |
| BLK | 13 | Cell-free assay |
| RIPK2 | 1.2 | Cell-free assay |
Data sourced from Selleck Chemicals and MedChemExpress.[1][3]
Table 2: In Vitro Cellular Activity of this compound
| Cell Line/Target | IC50 | Assay Type |
| ERBB Allosteric Mutant Oncogene Family | <100 nM | Antiproliferative Assay |
Data sourced from MedChemExpress.[3]
Table 3: In Vivo Antitumor Efficacy of this compound
| Tumor Model | Dosing Regimen | Outcome |
| Athymic nude mice with HER2 S310F Ba/F3 allograft tumors | 0-100 mg/kg, p.o., daily for 15 days | Dose-dependent tumor growth inhibition and regression |
| Athymic nude mice with CUTO-14 PDX tumors (EGFR ASV mutation) | 1-50 mg/kg, p.o., daily for 15 days | Dose-dependent tumor growth inhibition and regression |
Data sourced from MedChemExpress.[3]
Signaling Pathway Inhibition
This compound exerts its anticancer effects by inhibiting the downstream signaling pathways mediated by mutant EGFR and HER2. Recent studies have shown that this compound effectively reduces the phosphorylation levels of EGFR, as well as the key downstream signaling proteins ERK and AKT. This inhibition of the MAPK/ERK and PI3K/AKT pathways ultimately leads to the induction of apoptosis in cancer cells harboring these specific mutations.
Caption: this compound inhibits mutant EGFR/HER2, blocking MAPK and PI3K/AKT pathways.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, based on standard methodologies in kinase inhibitor drug discovery, the following protocols can be inferred.
Biochemical Kinase Assay (for Kd Determination)
Objective: To determine the binding affinity (Kd) of this compound to purified EGFR, HER2, and other kinases.
Methodology: A cell-free binding assay, such as a competition binding assay or a direct binding assay using a labeled form of the inhibitor, would be employed.
-
Reagents: Purified recombinant human EGFR and HER2 kinase domains (and other kinases for selectivity profiling), a fluorescently labeled tracer that binds to the kinase, and serial dilutions of this compound.
-
Procedure: a. The kinase, tracer, and varying concentrations of this compound are incubated in a microplate. b. The binding of the tracer to the kinase is measured using a suitable plate reader (e.g., fluorescence polarization). c. The displacement of the tracer by this compound is used to calculate the IC50, which can then be converted to a Kd value using the Cheng-Prusoff equation.
Cell-Based Proliferation Assay (for IC50 Determination)
Objective: To determine the concentration of this compound that inhibits 50% of the proliferation (IC50) of cancer cells harboring specific EGFR or HER2 mutations.
Methodology: A colorimetric or fluorometric cell viability assay would be used.
-
Cell Lines: Cancer cell lines expressing allosteric EGFR or HER2 mutations (e.g., Ba/F3 cells engineered to express specific mutations, or patient-derived cell lines like CUTO-14).
-
Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with a serial dilution of this compound for a period of 72 hours. c. A cell viability reagent (e.g., MTT, resazurin, or a reagent to measure ATP levels) is added to each well. d. The absorbance or fluorescence is measured using a microplate reader. e. The data is normalized to untreated controls, and the IC50 is calculated using a non-linear regression analysis.
In Vivo Xenograft Model Study
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
Methodology: A patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model in immunocompromised mice.
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: a. For a CDX model, a suspension of cancer cells (e.g., Ba/F3-HER2 S310F) is injected subcutaneously into the flank of the mice. b. For a PDX model, a small piece of a patient's tumor (e.g., CUTO-14) is surgically implanted subcutaneously.
-
Treatment: a. Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into vehicle control and treatment groups. b. This compound is administered orally, once daily, at various dose levels.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, or after a set duration. The tumor growth inhibition is calculated for each treatment group.
Visualizations of Experimental and Logical Frameworks
Caption: Preclinical to clinical workflow for this compound development.
Caption: Logical flow from mutation to tumor regression with this compound.
Conclusion
This compound represents a significant advancement in the field of precision oncology, demonstrating the feasibility and potential of selectively targeting allosteric oncogenic mutations in EGFR and HER2. Its mechanism of action, characterized by potent and irreversible inhibition of these mutant kinases, leads to the blockade of critical downstream signaling pathways and subsequent tumor cell death. Although the clinical development of this compound has been halted, the wealth of preclinical data generated provides a strong rationale for the continued exploration of allosteric inhibitors as a therapeutic strategy for cancers driven by previously "undruggable" mutations. The insights gained from the study of this compound will undoubtedly inform the development of the next generation of targeted cancer therapies.
References
Tuxobertinib's Allosteric Mutation Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tuxobertinib (BDTX-189) is a potent and selective, irreversible allosteric inhibitor designed to target a range of oncogenic mutations in the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Developed to spare wild-type (WT) EGFR, this compound demonstrated significant preclinical activity against a spectrum of allosteric mutations, including challenging exon 20 insertion mutations. This technical guide provides a comprehensive overview of the allosteric mutation selectivity of this compound, detailing its mechanism of action, quantitative inhibitory profile, and the experimental methodologies used in its preclinical characterization. While the clinical development of this compound was discontinued, the preclinical data offers valuable insights into the therapeutic potential of targeting allosteric mutations in EGFR and HER2.
Introduction: The Rationale for Allosteric Inhibition
Standard-of-care treatments for EGFR- and HER2-driven cancers have traditionally focused on ATP-competitive tyrosine kinase inhibitors (TKIs). While effective, these therapies are often limited by the emergence of resistance mutations within the ATP-binding pocket. Allosteric inhibitors, which bind to a site distinct from the active site, offer a promising strategy to overcome this challenge. By inducing conformational changes that inactivate the kinase, allosteric inhibitors can be effective against mutations that confer resistance to traditional TKIs.
This compound was designed as a "MasterKey" inhibitor to target a family of functionally similar allosteric mutations across different tumor types.[1] Its mechanism aimed to provide a therapeutic option for patients with tumors harboring these specific, often undrugged, oncogenic drivers.[2]
Mechanism of Action
This compound is an irreversible inhibitor that covalently binds to a cysteine residue within the allosteric site of mutant EGFR and HER2. This binding locks the kinase in an inactive conformation, thereby blocking downstream signaling pathways responsible for cell growth and proliferation. A key feature of this compound's design is its high selectivity for mutant forms of EGFR and HER2 over their wild-type counterparts, which was intended to minimize toxicities associated with non-selective EGFR inhibition, such as rash and diarrhea.
Quantitative Inhibitory Profile
This compound has demonstrated potent inhibition of a wide array of allosteric EGFR and HER2 mutations in preclinical studies. The following tables summarize the available quantitative data on its binding affinity and cellular potency.
Table 1: Binding Affinity (Kd) of this compound
| Target | Kd (nM) |
| EGFR | 0.2[3][4][5] |
| HER2 | 0.76[3][4][5] |
| BLK | 13[3][4][5] |
| RIPK2 | 1.2[3][4][5] |
Table 2: Cellular Antiproliferative Activity of this compound
| Target Family | IC50 |
| ERBB Allosteric Mutant Oncogene Family | <100 nM[3] |
Preclinical data presented at the 32nd EORTC-NCI-AACR Virtual Symposium highlighted that this compound potently and selectively inhibited a full spectrum of 48 allosteric EGFR and HER2 mutant variants, with an average selectivity of over 50-fold compared to wild-type EGFR.
Experimental Protocols
The following sections detail the general methodologies employed in the preclinical characterization of this compound.
Biochemical Kinase Assays
Objective: To determine the direct inhibitory activity of this compound against purified EGFR and HER2 kinase domains.
General Protocol (Irreversible Inhibitor):
-
Enzyme and Substrate Preparation: Recombinant human EGFR and HER2 kinase domains (wild-type and mutant variants) are expressed and purified. A suitable peptide or protein substrate is prepared in assay buffer.
-
Inhibitor Preparation: this compound is serially diluted in DMSO to create a range of concentrations.
-
Reaction Initiation: The kinase, substrate, and this compound are incubated together in the presence of ATP to initiate the phosphorylation reaction. For irreversible inhibitors, a pre-incubation step of the kinase and inhibitor may be included before the addition of ATP and substrate to assess time-dependent inactivation.
-
Reaction Termination and Detection: The reaction is stopped after a defined period. The amount of phosphorylated substrate is quantified using methods such as:
-
ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which is proportional to kinase activity.
-
HTRF® (Homogeneous Time-Resolved Fluorescence): Utilizes fluorescence resonance energy transfer between a europium-labeled antibody that detects the phosphorylated substrate and an allophycocyanin-labeled streptavidin that binds to a biotinylated substrate.
-
-
Data Analysis: The IC50 values (the concentration of inhibitor required to inhibit 50% of the kinase activity) are calculated by fitting the dose-response data to a sigmoidal curve.
Cellular Proliferation Assays
Objective: To assess the ability of this compound to inhibit the growth of cancer cell lines harboring specific EGFR or HER2 mutations.
General Protocol:
-
Cell Culture: Human cancer cell lines expressing specific EGFR or HER2 mutations (e.g., Ba/F3 cells engineered to express HER2 S310F) are cultured in appropriate media.[3]
-
Cell Seeding: Cells are seeded into 96-well or 384-well plates at a predetermined density.
-
Compound Treatment: The following day, cells are treated with a serial dilution of this compound or vehicle control (DMSO).
-
Incubation: Cells are incubated for a period of 72 to 120 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as:
-
MTS/XTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.
-
-
Data Analysis: The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
General Protocol:
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NSG mice) are used.
-
Tumor Implantation: Human cancer cells or patient-derived tumor fragments (PDX) harboring the target mutations (e.g., HER2 S310F Ba/F3 allografts or CUTO-14 PDX expressing EGFR ASV) are implanted subcutaneously or orthotopically into the mice.[3]
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at various dose levels and schedules (e.g., daily).[3] The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. Animal body weight and overall health are also monitored.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors may be excised for further analysis (e.g., Western blotting to assess target engagement).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the EGFR/HER2 signaling pathway and a general workflow for the preclinical evaluation of a kinase inhibitor like this compound.
Caption: EGFR/HER2 signaling cascade and the point of intervention by this compound.
References
- 1. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. [PDF] Computational and Functional Analyses of HER2 Mutations Reveal Allosteric Activation Mechanisms and Altered Pharmacologic Effects | Semantic Scholar [semanticscholar.org]
- 4. Activating HER2 mutations as emerging targets in multiple solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational and Functional Analyses of HER2 Mutations Reveal Allosteric Activation Mechanisms and Altered Pharmacologic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Tuxobertinib (BDTX-189): A Technical Overview for the Treatment of Non-Small Cell Lung Cancer with Allosteric EGFR and HER2 Mutations
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tuxobertinib (BDTX-189) is a potent, selective, and irreversible small molecule inhibitor designed to target a range of allosteric oncogenic mutations in the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). These mutations, including the challenging exon 20 insertions, are found in a subset of non-small cell lung cancer (NSCLC) patients and are often associated with resistance to standard EGFR tyrosine kinase inhibitors (TKIs). Preclinical data demonstrated significant anti-tumor activity and selectivity for these mutant forms over wild-type (WT) EGFR. A Phase 1/2 clinical trial, MasterKey-01 (NCT04209465), was initiated to evaluate the safety and efficacy of this compound in patients with advanced solid tumors harboring these mutations. While the trial provided initial pharmacokinetic and safety data, along with preliminary signs of anti-cancer activity, its development was discontinued by the sponsor. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, available clinical findings, and detailed experimental methodologies.
Introduction
The discovery of activating mutations in the EGFR gene has revolutionized the treatment of NSCLC, leading to the development of highly effective EGFR TKIs. However, a subset of patients harbors non-classical mutations, such as insertions in exon 20 of EGFR and HER2, which alter the drug-binding pocket and confer resistance to approved first and second-generation TKIs. This compound was developed by Black Diamond Therapeutics as a "MasterKey" inhibitor to address this unmet need by targeting a family of allosteric EGFR and HER2 mutations.
Mechanism of Action
This compound is an orally bioavailable, ATP-competitive, and irreversible inhibitor of allosteric EGFR and HER2 mutants.[1][2] Its mechanism relies on forming a covalent bond with a cysteine residue in the active site of the kinase, leading to sustained inhibition of downstream signaling pathways. A key feature of this compound is its high selectivity for mutant forms of EGFR and HER2 over their wild-type counterparts, which was intended to provide a wider therapeutic window and reduce toxicities associated with WT EGFR inhibition, such as skin rash and diarrhea.[3][4]
Signaling Pathway
Preclinical Data
This compound demonstrated potent and selective inhibition of a wide range of allosteric EGFR and HER2 mutations in preclinical studies.
Biochemical and Cellular Activity
In cell-free and cell-based assays, this compound showed high potency against various allosteric mutants.
| Parameter | Value | Target(s) | Source |
| Binding Affinity (Kd) | |||
| 0.2 nM | EGFR | [5] | |
| 0.76 nM | HER2 | [5] | |
| 13 nM | BLK | [5] | |
| 1.2 nM | RIPK2 | [5] | |
| Cellular Potency (IC50) | <100 nM | ERBB allosteric mutant oncogene family | [6] |
| Selectivity | >50-fold | Mutant EGFR/HER2 vs. WT-EGFR | [4] |
Table 1: Preclinical Potency and Selectivity of this compound.
In Vivo Efficacy
This compound demonstrated dose-dependent tumor growth inhibition and regression in various in vivo models.
| Model Type | Mutation | Treatment | Outcome | Source |
| Engineered Allograft | HER2 S310F | 0-100 mg/kg, p.o. daily for 15 days | Dose-dependent tumor growth inhibition and regression | [3][6] |
| Patient-Derived Xenograft (PDX) | EGFR Exon 20 Insertion | 1-50 mg/kg, p.o. daily for 15 days | Dose-dependent tumor growth inhibition and regression | [3][6] |
Table 2: In Vivo Anti-Tumor Activity of this compound.
Clinical Development
This compound was evaluated in the Phase 1/2 MasterKey-01 clinical trial (NCT04209465). The trial was terminated due to a "strategic business decision" by the sponsor.[7]
MasterKey-01 Trial Design
Clinical Pharmacokinetics and Safety
Initial data from the Phase 1 portion of the MasterKey-01 trial were presented at the 2021 ASCO Annual Meeting.[8][9]
| Parameter | Finding | Source |
| Absorption | Rapidly absorbed | [8] |
| Half-life (t1/2) | 1.3 - 4.4 hours | [8] |
| Dose Proportionality | Dose-dependent increases in exposure from 200 to 800 mg QD | [10] |
| Food Effect | Administration with a high-fat meal increased AUC ~1.7-fold | [10] |
| Recommended Phase 2 Dose (Preliminary) | 800 mg once daily (non-fasting) | [8] |
| Safety | Favorable tolerability profile; no dose-limiting toxicities at ≤800 mg QD. Most common drug-related adverse events were gastrointestinal (low grade and manageable). | [8] |
Table 3: Summary of Phase 1 Clinical Data for this compound.
Clinical Efficacy
Preliminary efficacy data from the Phase 1 trial was limited.
| Tumor Type | Mutation | Prior Therapies | Dose | Outcome | Source |
| NSCLC | EGFR Exon 20 Insertion | Poziotinib | 800 mg QD | Confirmed Partial Response (53% tumor regression) | [11] |
Table 4: Preliminary Efficacy of this compound in NSCLC.
Experimental Protocols
The following are representative protocols for key experiments used in the preclinical evaluation of a kinase inhibitor like this compound, based on standard methodologies.
Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound against a panel of human kinases.
Methodology: A radiometric or luminescence-based kinase assay (e.g., ADP-Glo™) is used.
-
Assay Setup: Kinase reactions are set up in a multi-well plate format (e.g., 384-well). Each well contains a specific purified kinase, its corresponding substrate, and ATP.
-
Compound Addition: this compound is added at a fixed concentration (e.g., 1 µM) to screen for off-target activity.
-
Reaction Initiation and Incubation: The reaction is initiated by adding a mixture of ATP (e.g., radiolabeled [γ-³³P]ATP) and the appropriate substrate. The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
Detection:
-
Radiometric Assay: The reaction is stopped, and the radiolabeled phosphate incorporated into the substrate is quantified using a scintillation counter.
-
ADP-Glo™ Assay: The amount of ADP produced is quantified via a luminescence-based reaction.
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated relative to a vehicle control (e.g., DMSO). For kinases showing significant inhibition, a dose-response curve is generated by testing a range of this compound concentrations to determine the IC₅₀ value.
Cell Proliferation Assay (Ba/F3 Cells)
Objective: To assess the inhibitory effect of this compound on the proliferation of cells driven by specific EGFR or HER2 mutations.
Methodology: The IL-3 dependent murine pro-B cell line, Ba/F3, is engineered to express specific human EGFR or HER2 mutations, rendering them IL-3 independent for survival and proliferation.
-
Cell Seeding: Engineered Ba/F3 cells are seeded into 96-well plates in IL-3-free medium.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (DMSO).
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified CO₂ incubator.
-
Viability Assessment: Cell viability is measured using a luminescence-based assay that quantifies ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: Luminescence signals are normalized to the vehicle control, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Western Blot Analysis of Downstream Signaling
Objective: To confirm that this compound inhibits the phosphorylation of EGFR/HER2 and downstream signaling proteins.
Methodology:
-
Cell Culture and Treatment: NSCLC cells harboring relevant EGFR/HER2 mutations are serum-starved overnight and then treated with various concentrations of this compound for a specified time (e.g., 2 hours). Cells are then stimulated with EGF (e.g., 100 ng/mL for 15 minutes) where appropriate.
-
Protein Extraction: Cells are lysed, and total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of EGFR, HER2, AKT, and ERK. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software.
Patient-Derived Xenograft (PDX) Model Efficacy Study
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Model Establishment: Fresh tumor tissue from an NSCLC patient with a confirmed EGFR exon 20 insertion mutation is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD-SCID). Tumors are allowed to grow to a specified volume (e.g., 150-200 mm³).
-
Randomization and Treatment: Mice are randomized into vehicle control and this compound treatment groups. This compound is administered orally, once daily, at various dose levels.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width²). Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Conclusion
This compound is a selective, irreversible inhibitor of allosteric EGFR and HER2 mutations, which showed promise in preclinical models of NSCLC harboring these challenging alterations. The initial Phase 1 clinical data demonstrated a manageable safety profile and preliminary signs of efficacy. However, the discontinuation of its development highlights the challenges in translating preclinical potential into clinical success for targeted therapies in genetically defined, and often rare, cancer subtypes. The data and methodologies associated with this compound remain valuable for the ongoing research and development of next-generation inhibitors for EGFR- and HER2-mutant NSCLC.
References
- 1. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 2. Black Diamond Therapeutics to Join 4 Investor Conferences | BDTX Stock News [stocktitan.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Document [sec.gov]
- 5. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Item - Patient-derived xenograft experimental protocol. - Public Library of Science - Figshare [plos.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Black Diamond Therapeutics Presents Phase 1 Pharmacokinetic, Safety, and Preliminary Efficacy Data of BDTX-189 in Advanced Solid Tumors Harboring EGFR or HER2 Alterations - Black Diamond Therapeutics, Inc. [investors.blackdiamondtherapeutics.com]
Kinase Profiling of Tuxobertinib: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Tuxobertinib (formerly BDTX-189) is a potent, orally bioavailable, and irreversible small-molecule inhibitor designed to selectively target allosteric mutations of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2][3] Developed by Black Diamond Therapeutics, this compound showed promise in preclinical studies for treating cancers driven by these specific oncogenic mutations while sparing wild-type (WT) EGFR, potentially leading to a better safety profile.[1][3] This document provides a technical guide to the kinase profiling of this compound, summarizing available data, outlining experimental methodologies, and visualizing its targeted signaling pathway.
Quantitative Kinase Inhibition Profile
This compound has demonstrated high potency against its primary targets, EGFR and HER2, as well as off-target activity against B-lymphoid tyrosine kinase (BLK) and receptor-interacting serine/threonine-protein kinase 2 (RIPK2). The dissociation constants (Kd) from cell-free assays are summarized below.
| Kinase Target | Dissociation Constant (Kd) in nM |
| EGFR | 0.2 |
| HER2 | 0.76 |
| RIPK2 | 1.2 |
| BLK | 13 |
Table 1: Quantitative Kinase Inhibition Data for this compound. Data sourced from cell-free assays.[2][4]
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor, irreversibly binding to the active site of its target kinases.[3] Its primary mechanism involves the inhibition of signaling pathways driven by allosteric mutations in EGFR and HER2, which are members of the ErbB family of receptor tyrosine kinases. These mutations can lead to constitutive activation of downstream pathways, promoting cell proliferation and survival. By selectively targeting these mutant forms, this compound aimed to halt these oncogenic signals.
The diagram below illustrates the simplified signaling cascade initiated by HER2 and EGFR. Activation of these receptors leads to the recruitment of signaling molecules that trigger key downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, both of which are central to cell growth and survival.
Figure 1: this compound Inhibition of the HER2/EGFR Signaling Pathway.
Experimental Protocols
While specific, detailed experimental protocols for the kinase profiling of this compound are not extensively published, the determination of dissociation constants (Kd) for kinase inhibitors typically involves well-established methodologies such as cell-free binding assays. A generalized workflow for such an assay is described below.
Generalized Kinase Binding Assay (e.g., KINOMEscan™)
This type of assay is a competition binding assay that quantitatively measures the ability of a compound to bind to a panel of kinases.
Materials:
-
Recombinant human kinases
-
Immobilized ligand (ATP-competitive) that binds to the active site of the kinases
-
This compound (or other test compounds) at various concentrations
-
DNA-tagged kinases
-
Quantitative PCR (qPCR) reagents and instrument
Workflow:
Figure 2: Generalized Workflow for a Competition Binding Assay.
Methodology:
-
Assay Preparation: A panel of recombinant human kinases is prepared. Each kinase is tagged with a unique DNA identifier. An ATP-competitive ligand is immobilized on a solid support (e.g., beads).
-
Binding Competition: The DNA-tagged kinase is incubated with the immobilized ligand and a range of concentrations of the test compound (this compound). This compound competes with the immobilized ligand for binding to the active site of the kinase.
-
Separation and Quantification: After incubation, the solid support is washed to remove any unbound kinase. The kinase that remains bound to the immobilized ligand is then eluted.
-
Data Analysis: The amount of eluted kinase is quantified by measuring the amount of its corresponding DNA tag using qPCR. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound for that kinase. A dissociation constant (Kd) can then be calculated by plotting the percentage of bound kinase against the concentration of the test compound.
Clinical Development Status
It is important to note that the clinical development of this compound was discontinued. The phase I/II MasterKey-01 trial in solid tumors was terminated by the sponsor, Black Diamond Therapeutics, in October 2022.[5] Despite its promising preclinical profile, the compound did not advance to later stages of clinical development.
References
- 1. This compound | C29H29ClN6O4 | CID 154824631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound - Black Diamond Therapeutics - AdisInsight [adisinsight.springer.com]
Tuxobertinib's Pharmacodynamic Profile in Preclinical Cancer Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tuxobertinib (BDTX-189) is a potent, selective, and irreversible small molecule inhibitor designed to target a range of allosteric oncogenic mutations in the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1] Preclinical data have demonstrated its ability to inhibit these mutant kinases with high selectivity over wild-type (WT) EGFR, leading to dose-dependent anti-tumor activity in various cancer models. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in these preclinical settings, presenting available quantitative data, detailing experimental methodologies, and visualizing key cellular pathways and experimental designs. While the clinical development of this compound was discontinued, the preclinical findings offer valuable insights into the therapeutic potential of targeting allosteric ERBB mutations.
Mechanism of Action and Target Profile
This compound is an orally bioavailable, irreversible inhibitor that covalently binds to the ATP-binding site of EGFR and HER2 kinases.[2][3] Its design as a "MasterKey inhibitor" allows it to target a family of functionally similar allosteric mutations that are found across various solid tumors.[1] These mutations occur outside the canonical ATP-binding pocket and are not effectively targeted by many existing tyrosine kinase inhibitors (TKIs).[4]
Kinase Inhibitory Potency
This compound has demonstrated potent inhibition of its primary targets, EGFR and HER2, as well as other kinases such as BLK and RIPK2, in cell-free assays.[1]
| Target | Dissociation Constant (Kd) (nM) |
| EGFR | 0.2[1] |
| HER2 | 0.76[1] |
| BLK | 13[1] |
| RIPK2 | 1.2[1] |
| Table 1: In vitro binding affinity of this compound to select kinases. |
Cellular Antiproliferative Activity
In cell-based assays, this compound has shown potent antiproliferative activity against a broad panel of cancer cell lines harboring allosteric ERBB mutations. For this family of mutations, the half-maximal inhibitory concentration (IC50) is reported to be less than 100 nM. A key feature of this compound is its high selectivity for mutant EGFR over wild-type EGFR, with an average selectivity of over 50-fold observed in cellular assays. This selectivity is crucial for minimizing toxicities associated with the inhibition of wild-type EGFR, a common limitation of other EGFR inhibitors.
In Vivo Pharmacodynamics and Efficacy
This compound has demonstrated significant anti-tumor efficacy in various preclinical cancer models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX). These studies have shown dose-dependent tumor growth inhibition and regression at well-tolerated doses.[1]
Xenograft Model Studies
| Cancer Model | Mutation | Animal Model | Dosing Regimen | Outcome |
| Allograft | HER2 S310F | Athymic Nude Mice | 0-100 mg/kg, p.o., daily for 15 days | Dose-dependent tumor growth inhibition and regression. |
| PDX | EGFR ASV | Athymic Nude Mice | 1-50 mg/kg, p.o., daily for 15 days | Dose-dependent tumor growth inhibition and regression. |
| Table 2: Summary of in vivo efficacy of this compound in preclinical cancer models. |
Signaling Pathway Inhibition
This compound exerts its anti-cancer effects by inhibiting the downstream signaling pathways driven by oncogenic EGFR and HER2 mutations. The binding of this compound to these receptors prevents their autophosphorylation and subsequent activation of key signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cancer cell proliferation, survival, and growth.
Experimental Protocols
In Vitro Kinase Binding Assay
-
Objective: To determine the binding affinity (Kd) of this compound to purified kinases.
-
Methodology: A cell-free binding assay was utilized. Specific details of the assay format (e.g., KINOMEscan™, LanthaScreen™) are not publicly available. Generally, such assays involve incubating the test compound with a panel of purified kinases and measuring the displacement of a labeled ligand or the inhibition of kinase activity.
-
Data Analysis: The dissociation constant (Kd) is calculated from the concentration-response curves.
In Vitro Cell Proliferation Assay
-
Objective: To assess the antiproliferative activity (IC50) of this compound in cancer cell lines.
-
Cell Lines: A panel of 48 cell lines expressing various allosteric ErbB mutations was tested.
-
Methodology: Cancer cells were seeded in 96-well plates and treated with increasing concentrations of this compound for a specified duration (typically 72 hours). Cell viability was assessed using a colorimetric or luminescent assay (e.g., MTS, CellTiter-Glo®).
-
Data Analysis: The IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in vivo.
-
Animal Model: Athymic nude mice were used.
-
Tumor Implantation:
-
Allograft Model: Ba/F3 cells engineered to express the HER2 S310F mutation were implanted subcutaneously.
-
PDX Model: Patient-derived xenograft tissue from a tumor expressing the EGFR ASV mutation (CUTO-14) was implanted subcutaneously.
-
-
Drug Administration: this compound was administered orally (p.o.) via gavage once daily for 15 consecutive days.
-
Efficacy Assessment: Tumor volumes were measured regularly using calipers. Body weight was monitored as an indicator of toxicity. At the end of the study, tumors were excised and may have been used for pharmacodynamic biomarker analysis (e.g., Western blotting for phosphorylated EGFR/HER2).
-
Data Analysis: Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group. Statistical significance was determined using appropriate statistical tests.
Pharmacokinetic-Pharmacodynamic (PK/PD) Relationship
Preclinical pharmacokinetic studies of this compound were designed to achieve rapid absorption and fast elimination.[4] This profile was intended to maintain target occupancy and a sustained pharmacodynamic effect while minimizing prolonged drug exposure that could lead to off-target toxicities.[4] Clinical pharmacokinetic data from the Phase 1 MasterKey-01 trial showed that this compound had rapid absorption and a short elimination half-life, which was consistent with the preclinical predictions.[4] The exposures achieved at the 800 mg once-daily dose in humans were within the target efficacious range defined by the mouse models harboring allosteric ErbB mutated tumors.[4]
Conclusion
The preclinical pharmacodynamic data for this compound highlight its potential as a potent and selective inhibitor of a wide range of allosteric EGFR and HER2 mutations. The observed in vitro and in vivo anti-tumor activity, coupled with a favorable selectivity profile, provided a strong rationale for its clinical investigation. Although the development of this compound has been discontinued, the wealth of preclinical data generated serves as a valuable resource for the ongoing development of next-generation inhibitors targeting these challenging oncogenic drivers. The detailed understanding of its mechanism of action and pharmacodynamic properties can inform the design of future therapies aimed at overcoming resistance and improving outcomes for patients with cancers harboring allosteric ERBB mutations.
References
- 1. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 2. portal.gdc.cancer.gov [portal.gdc.cancer.gov]
- 3. c.peervoice.com [c.peervoice.com]
- 4. Black Diamond Therapeutics to Present Pre-Clinical Data on Lead Product Candidate BDTX-189 at the 32nd EORTC-NCI-AACR Virtual Symposium - BioSpace [biospace.com]
Methodological & Application
Application Notes and Protocols for Determining Tuxobertinib (BDTX-189) IC50 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuxobertinib (BDTX-189) is a potent and selective, irreversible inhibitor of allosteric oncogenic mutations in the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2] These mutations are known drivers in various solid tumors. As a "MasterKey" inhibitor, this compound is designed to target a family of these mutations.[3] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in relevant cancer cell lines, along with data presentation guidelines and visualizations of the experimental workflow and associated signaling pathways.
Data Presentation
Table 1: Representative IC50 Values of this compound in Cancer Cell Lines Harboring EGFR/HER2 Allosteric Mutations
| Cell Line Model | Cancer Type | Target Mutation | Reported IC50 (nM) |
| Ba/F3 engineered | Pro-B cell line | HER2 (Allosteric mutants) | < 100 |
| Patient-Derived Xenograft (PDX) models | Various Solid Tumors | EGFR (Exon 20 insertions) | Efficacious at tolerated doses |
| Patient-Derived Xenograft (PDX) models | Various Solid Tumors | HER2 (Allosteric mutants) | Efficacious at tolerated doses |
Disclaimer: The data in this table is illustrative and based on general statements from preclinical studies. For specific IC50 values, it is recommended to perform the experiments outlined in the protocols below.
Experimental Protocols
The following are detailed protocols for determining the IC50 value of this compound in adherent cancer cell lines using common cell viability assays.
Cell Viability Assay using MTT
This protocol is adapted from standard MTT assay procedures.
Materials:
-
This compound (BDTX-189)
-
Cancer cell lines with known EGFR/HER2 allosteric mutations
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete medium.
-
Determine cell concentration and viability using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. It is recommended to use a broad concentration range initially (e.g., 0.1 nM to 10 µM) to determine the approximate IC50, followed by a narrower range in subsequent experiments.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator. The incubation time can be optimized depending on the cell line's doubling time.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell Viability Assay using CellTiter-Glo®
This protocol provides a luminescent-based method for determining cell viability.
Materials:
-
This compound (BDTX-189)
-
Cancer cell lines with known EGFR/HER2 allosteric mutations
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding protocol as described for the MTT assay, using white, opaque-walled 96-well plates suitable for luminescence readings.
-
-
Compound Preparation and Treatment:
-
Prepare and add this compound dilutions and controls to the wells as described in the MTT assay protocol.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the data and determine the IC50 value as described for the MTT assay.
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Simplified EGFR/HER2 Signaling Pathway and Inhibition by this compound
Caption: Inhibition of EGFR/HER2 signaling by this compound.
References
- 1. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Black Diamond Therapeutics Announces Preclinical Data Presentations on BDTX-189 and BDTX-1535 at American Association for Cancer Research Annual Meeting - Black Diamond Therapeutics, Inc. [investors.blackdiamondtherapeutics.com]
Application Notes and Protocols for Tuxobertinib Xenograft Mouse Model
These application notes provide a detailed protocol for a xenograft mouse model to evaluate the in vivo efficacy of Tuxobertinib, a potent and selective inhibitor of allosteric EGFR and HER2 oncogenic mutations.[1][2][3] This document is intended for researchers, scientists, and drug development professionals working in oncology and preclinical studies.
Introduction
This compound (formerly BDTX-189) is an orally bioavailable, irreversible small molecule inhibitor that selectively targets oncogenic allosteric mutations in the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][4] These mutations can act as oncogenic drivers in various solid tumors. This compound was designed to spare wild-type EGFR, potentially leading to a better safety profile.[1] Preclinical studies have demonstrated its ability to induce dose-dependent regression of tumors harboring these specific mutations in xenograft models.[2][3]
This document outlines a detailed protocol for establishing a xenograft mouse model using a suitable cancer cell line with a relevant EGFR or HER2 allosteric mutation and for assessing the anti-tumor activity of this compound.
Signaling Pathway
This compound inhibits the downstream signaling pathways activated by mutant EGFR and HER2. Ligand binding to these receptors leads to dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This phosphorylation creates docking sites for adaptor proteins like Grb2 and Shc, which in turn activate key signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[5][] These pathways are crucial for cell proliferation, survival, and migration. By binding to the ATP-binding pocket of the mutant kinases, this compound prevents their phosphorylation and subsequent activation of these downstream pathways, thereby inhibiting tumor growth.[5]
References
- 1. This compound | C29H29ClN6O4 | CID 154824631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Black Diamond Therapeutics - AdisInsight [adisinsight.springer.com]
- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BDTX-189 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDTX-189 is an investigational, orally bioavailable, irreversible small molecule inhibitor designed to selectively target allosteric mutations of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). These mutations, including HER2 allosteric mutations and EGFR/HER2 exon 20 insertions, are found in a variety of solid tumors, such as non-small cell lung cancer (NSCLC), and often confer resistance to existing targeted therapies. BDTX-189 is engineered to spare wild-type EGFR, potentially leading to a more favorable safety profile.[1]
Patient-derived xenograft (PDX) models, established by implanting tumor tissue from a patient directly into an immunodeficient mouse, have emerged as a valuable preclinical platform. These models are known to better recapitulate the heterogeneity and molecular characteristics of the original patient tumor compared to traditional cell line-derived xenografts. This document provides detailed application notes and protocols for utilizing PDX models to evaluate the efficacy of BDTX-189.
Mechanism of Action and Targeted Signaling Pathways
BDTX-189 exerts its anti-tumor activity by inhibiting the downstream signaling pathways that are constitutively activated by allosteric HER2 mutations and EGFR/HER2 exon 20 insertion mutations. These mutations lead to uncontrolled cell proliferation and survival, primarily through the PI3K/AKT and MAPK/ERK pathways.
Allosteric HER2 mutations, such as S310F, can induce ligand-independent dimerization of the HER2 receptor, leading to its constitutive activation.[2][3][4] Similarly, EGFR exon 20 insertion mutations, like A767-V769dupASV, cause a conformational change in the kinase domain, resulting in its continuous activation.[5][6] BDTX-189 is designed to specifically bind to and inhibit these mutant forms of EGFR and HER2, thereby blocking the aberrant downstream signaling.
Signaling Pathway Diagrams
Caption: BDTX-189 Inhibition of Allosteric HER2 (S310F) Mutant Signaling.
Caption: BDTX-189 Inhibition of EGFR Exon 20 Insertion (ASV) Mutant Signaling.
Preclinical Efficacy of BDTX-189 in PDX Models
Preclinical studies have demonstrated the dose-dependent anti-tumor activity of BDTX-189 in PDX models harboring relevant EGFR and HER2 mutations.
Summary of In Vivo Efficacy Data
| PDX Model | Mutation | Treatment | Dosing Schedule | Tumor Growth Inhibition/Regression |
| CUTO-14 | EGFR A767-V769dupASV | BDTX-189 | Once Daily (QD) | Dose-dependent tumor growth inhibition and regression observed.[7] |
| HER2 S310F | HER2 S310F | BDTX-189 | Once Daily (QD) | Dose-dependent tumor growth inhibition and regression observed.[7] |
Detailed In Vivo Efficacy Data
CUTO-14 PDX Model (EGFR A767-V769dupASV)
| Treatment Group | Day 0 Tumor Volume (mm³) (Estimated) | Day 15 Tumor Volume (mm³) (Estimated) | Percent Change (%) (Estimated) |
| Vehicle | ~150 | ~1200 | ~700 |
| BDTX-189 (1 mpk) | ~150 | ~1000 | ~567 |
| BDTX-189 (3 mpk) | ~150 | ~700 | ~367 |
| BDTX-189 (10 mpk) | ~150 | ~400 | ~167 |
| BDTX-189 (30 mpk) | ~150 | ~100 | -33 |
| BDTX-189 (50 mpk) | ~150 | <50 | >-67 |
HER2 S310F Xenograft Model
| Treatment Group | Day 0 Tumor Volume (mm³) (Estimated) | Day 15 Tumor Volume (mm³) (Estimated) | Percent Change (%) (Estimated) |
| Vehicle | ~200 | ~1400 | ~600 |
| BDTX-189 (20 mpk) | ~200 | ~800 | ~300 |
| BDTX-189 (30 mpk) | ~200 | ~400 | ~100 |
| BDTX-189 (40 mpk) | ~200 | ~100 | -50 |
| BDTX-189 (50 mpk) | ~200 | <50 | >-75 |
Note: The quantitative data in the tables above are estimated from the tumor growth inhibition graphs presented by Black Diamond Therapeutics.[7] "mpk" denotes mg/kg.
Experimental Protocols
I. Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the general procedure for establishing PDX models from fresh patient tumor tissue.
Materials:
-
Fresh tumor tissue from consented patients
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Sterile phosphate-buffered saline (PBS)
-
Antibiotics (e.g., penicillin/streptomycin)
-
Matrigel (optional)
-
Surgical instruments (scalpels, forceps)
-
Anesthesia
-
Calipers for tumor measurement
Procedure:
-
Tissue Acquisition and Transport:
-
Collect fresh tumor tissue from surgical resection or biopsy under sterile conditions.
-
Place the tissue in a sterile container with transport medium (e.g., PBS with antibiotics) on ice.
-
Process the tissue within 2-6 hours of collection.
-
-
Tumor Processing:
-
In a sterile biosafety cabinet, wash the tumor tissue with cold PBS containing antibiotics.
-
Remove any non-tumor tissue (e.g., fat, necrotic tissue).
-
Mince the tumor into small fragments (approximately 2-3 mm³).
-
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin of the flank.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragments with Matrigel.
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Monitoring and Passaging:
-
Monitor the mice regularly for tumor growth by visual inspection and caliper measurements.
-
Once the tumor reaches a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse.
-
Aseptically resect the tumor.
-
A portion of the tumor can be cryopreserved for future use, fixed for histological analysis, or used for the next passage.
-
For subsequent passages, repeat the tumor processing and implantation steps.
-
II. BDTX-189 Efficacy Studies in PDX Models
This protocol describes a typical in vivo efficacy study of BDTX-189 in established PDX models.
Materials:
-
Established PDX models with desired EGFR or HER2 mutations
-
BDTX-189 formulated for oral administration
-
Vehicle control
-
Oral gavage needles
-
Calipers
-
Animal balance
Procedure:
-
Animal Acclimation and Tumor Implantation:
-
Acclimate immunodeficient mice to the facility for at least one week.
-
Implant tumor fragments from a selected PDX line subcutaneously into the flanks of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly.
-
When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
-
Treatment Administration:
-
Prepare the required concentrations of BDTX-189 and the vehicle control.
-
Administer BDTX-189 or vehicle control orally (e.g., once daily) at the predetermined doses.
-
Record the body weight of the mice at least twice a week to monitor for toxicity.
-
-
Tumor Measurement and Data Collection:
-
Measure tumor dimensions with calipers at least twice a week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Continue treatment for the specified duration (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate tumor growth inhibition (TGI) at the end of the study.
-
Perform statistical analysis to determine the significance of the treatment effect.
-
Experimental Workflow Diagram
Caption: Workflow for PDX Model Establishment and BDTX-189 Efficacy Studies.
Conclusion
Patient-derived xenograft models represent a critical tool for the preclinical evaluation of targeted therapies like BDTX-189. The protocols and data presented in these application notes provide a framework for researchers to design and execute robust in vivo studies to further characterize the efficacy of BDTX-189 against tumors harboring allosteric EGFR and HER2 mutations. The ability of PDX models to mirror the complexity of human tumors offers a valuable platform for translational research and the development of novel cancer therapeutics.
References
- 1. onclive.com [onclive.com]
- 2. Identification of an Activating Mutation in the Extracellular Domain of HER2 Conferring Resistance to Pertuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The HER2 S310F Mutant Can Form an Active Heterodimer with the EGFR, Which Can Be Inhibited by Cetuximab but Not by Trastuzumab as well as Pertuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Biochemical analysis of EGFR exon20 insertion variants insASV and insSVD and their inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
Application Notes and Protocols for In Vivo Studies of Tuxobertinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of Tuxobertinib (BDTX-189), a potent and selective inhibitor of allosteric Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) oncogenic mutations. The following sections detail recommended dosages, experimental protocols, and safety considerations for preclinical in vivo studies.
Introduction to this compound
This compound is an orally available, irreversible small molecule inhibitor designed to target a range of allosteric ErbB oncogenic driver mutations, including those in EGFR and HER2.[1] These mutations are found in various solid tumors. This compound has demonstrated potent and selective inhibition of these mutant variants while sparing wild-type EGFR, suggesting the potential for a favorable safety profile.[1] Preclinical data has shown dose-dependent tumor growth inhibition and regression in xenograft models harboring HER2 S310F and EGFR exon 20 insertion mutations.[1][2]
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical in vivo studies of this compound.
Table 1: this compound In Vivo Efficacy in Xenograft Models [2]
| Animal Model | Tumor Model | Treatment Group (Dosage) | Administration Route | Dosing Schedule | Outcome |
| Athymic Nude Mice | HER2 S310F Ba/F3 Allograft | 0-100 mg/kg | Oral (p.o.) | Daily for 15 days | Dose-dependent tumor growth inhibition and regression |
| Athymic Nude Mice | CUTO-14 PDX (EGFR ASV) | 1-50 mg/kg | Oral (p.o.) | Daily for 15 days | Dose-dependent tumor growth inhibition and regression |
Table 2: this compound In Vivo Safety and Tolerability
| Animal Model | Dosage Range | Administration Route | Dosing Schedule | Observed Toxicities |
| Athymic Nude Mice | Up to 100 mg/kg | Oral (p.o.) | Daily | Well-tolerated at efficacious doses.[3] Specific toxicities not detailed in publicly available data. |
Experimental Protocols
This section outlines a general protocol for an in vivo efficacy study of this compound using a xenograft mouse model. This protocol is a composite based on standard practices and should be adapted to specific experimental needs and institutional guidelines.
Animal Models and Husbandry
-
Species: Athymic Nude (nu/nu) or other immunocompromised mice (e.g., NOD/SCID).
-
Age/Weight: 6-8 weeks old, 20-25g.
-
Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle. Food and water should be provided ad libitum.
-
Acclimatization: Animals should be acclimated for at least one week before the start of the experiment.
Cell Culture and Tumor Implantation
-
Cell Lines: Use cell lines engineered to express the target mutations (e.g., Ba/F3 with HER2 S310F) or patient-derived xenograft (PDX) tissue (e.g., CUTO-14 with EGFR ASV).
-
Cell Preparation: Culture cells in appropriate media and harvest during the logarithmic growth phase. Resuspend cells in a suitable vehicle (e.g., a mixture of media and Matrigel) at the desired concentration.
-
Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL) into the flank of each mouse. For PDX models, small tumor fragments can be implanted subcutaneously.
Tumor Growth Monitoring and Randomization
-
Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
This compound Formulation and Administration
-
Formulation: A sample formulation for oral and intraperitoneal injection involves preparing a stock solution of this compound in DMSO. For a working solution, the DMSO stock is mixed with PEG300, followed by Tween-80, and finally saline.[2]
-
Administration: Administer this compound or vehicle control orally (p.o.) via gavage.
Efficacy and Toxicity Assessment
-
Efficacy: Continue to measure tumor volume throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Toxicity: Monitor animal health daily. Record body weight 2-3 times per week as an indicator of toxicity. Note any clinical signs of distress. At the end of the study, major organs can be collected for histopathological analysis.
Study Endpoints
-
The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration of treatment.
-
Individual animals may be euthanized if tumors become ulcerated or if they show signs of significant distress or weight loss.
Visualizations
Signaling Pathway
Caption: this compound inhibits mutant EGFR/HER2 signaling pathways.
Experimental Workflow
Caption: Workflow for in vivo efficacy study of this compound.
References
Preparing Tuxobertinib for Oral Gavage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuxobertinib (BDTX-189) is a potent and selective small-molecule inhibitor of allosteric epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) oncogenic mutations.[1][2] As an orally bioavailable compound, its preclinical evaluation necessitates a robust and reproducible method for oral gavage administration.[3] Due to its poor solubility in aqueous solutions, a key challenge lies in the preparation of a stable and homogenous formulation suitable for in vivo studies. This document provides detailed application notes and protocols for the preparation of this compound for oral gavage, ensuring consistent dosing and maximizing its therapeutic potential in research settings.
Physicochemical Properties of this compound
A thorough understanding of this compound's properties is crucial for appropriate handling and formulation.
| Property | Value | Source |
| Molecular Formula | C29H29ClN6O4 | PubChem |
| Molecular Weight | 561.0 g/mol | PubChem[3] |
| Appearance | Solid | - |
| Water Solubility | Insoluble | Selleck Chemicals[1] |
| Ethanol Solubility | Insoluble | Selleck Chemicals[1] |
| DMSO Solubility | 25 mg/mL (44.56 mM) to 41.67 mg/mL (74.27 mM) | Selleck Chemicals, MedChemExpress[1][2] |
This compound Signaling Pathway
This compound selectively targets allosteric mutations in EGFR and HER2, which are receptor tyrosine kinases.[1][3] Inhibition of these receptors blocks downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.[3]
Recommended Vehicles for Oral Gavage
Given this compound's poor water solubility, several vehicle formulations can be employed to create a suitable suspension or solution for oral administration. The choice of vehicle can impact drug exposure and should be selected based on the specific experimental requirements.
| Vehicle Component | Purpose | Common Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Solubilizing agent | 5-10% | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[1][2] |
| Polyethylene Glycol 300 (PEG300) | Co-solvent/vehicle | 30-40% | A commonly used vehicle for poorly soluble compounds.[4] |
| Tween 80 (Polysorbate 80) | Surfactant/emulsifier | 5% | Helps to create a stable suspension. |
| Saline (0.9% NaCl) | Diluent | 45-50% | Used to bring the formulation to the final volume. |
| Corn Oil | Lipid-based vehicle | 90% | An alternative for lipophilic compounds.[5] |
| 20% SBE-β-CD in Saline | Solubilizing agent | 90% | Captisol® can enhance the solubility of hydrophobic drugs. |
Experimental Protocols for this compound Formulation
Below are detailed protocols for preparing this compound for oral gavage. It is recommended to prepare fresh formulations for each experiment to ensure stability and potency.
Protocol 1: PEG300/Tween 80-Based Suspension
This protocol yields a suspended solution and is suitable for many preclinical models.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Polyethylene Glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Initial Solubilization: Dissolve the this compound powder in DMSO. For example, to prepare a 2.08 mg/mL final concentration, a stock of 20.8 mg/mL in DMSO can be made.[2]
-
Addition of PEG300: In a separate tube, add the required volume of PEG300. While vortexing, slowly add the this compound/DMSO solution to the PEG300.
-
Addition of Tween 80: Add the required volume of Tween 80 to the mixture and vortex thoroughly to ensure a homogenous solution.
-
Final Dilution: Add the final volume of saline to the mixture and vortex again. The final composition should be approximately 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
Homogenization: If precipitation occurs, use sonication to aid dissolution and create a uniform suspension.[2]
Protocol 2: Corn Oil-Based Formulation
This protocol provides a clear solution for lipophilic compounds.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Corn Oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Initial Solubilization: Dissolve the this compound in DMSO.
-
Dilution in Corn Oil: While vortexing, slowly add the this compound/DMSO solution to the corn oil to achieve the final desired concentration. A common final vehicle composition is 10% DMSO and 90% Corn Oil.[2]
Experimental Workflow for Formulation Preparation
The following diagram illustrates the general workflow for preparing this compound for oral gavage.
Stability and Storage
-
It is highly recommended to prepare fresh formulations on the day of use.
-
If short-term storage is necessary, store the formulation at 2-8°C and protect it from light.
-
Before administration, bring the formulation to room temperature and vortex thoroughly to ensure homogeneity.
-
This compound stock solutions in DMSO can be stored at -20°C for up to 6 months or -80°C for up to one year.[2]
Safety Precautions
-
Handle this compound powder in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
By following these detailed application notes and protocols, researchers can confidently prepare this compound for oral gavage, ensuring accurate and reproducible results in their preclinical studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C29H29ClN6O4 | CID 154824631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for CRISPR-Cas9 Screening with Tuxobertinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuxobertinib (formerly BDTX-189) is a potent and selective inhibitor targeting allosteric oncogenic mutations in the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] As an irreversible small molecule inhibitor, it has shown potential in overcoming resistance to other targeted therapies.[3] CRISPR-Cas9 genome-wide screening is a powerful tool to identify genes that, when knocked out, confer sensitivity or resistance to a particular drug. This document provides a detailed framework for conducting CRISPR-Cas9 screens with this compound to elucidate mechanisms of resistance and identify novel therapeutic targets.
Key Applications
-
Identification of Resistance Mechanisms: Uncover genes and pathways that, when inactivated, lead to resistance to this compound treatment.
-
Discovery of Sensitizing Genes: Identify genetic vulnerabilities that, when targeted, enhance the efficacy of this compound.
-
Biomarker Discovery: Pinpoint genetic markers that may predict patient response to this compound.
-
Combination Therapy Strategies: Reveal pathways that can be co-targeted with this compound to overcome resistance and improve therapeutic outcomes.
Quantitative Data Summary
While specific data for CRISPR screens with this compound is not yet publicly available, this section presents a template for how such data would be structured. The tables below are illustrative examples based on this compound's known targets and the typical outputs of a CRISPR screen.
Table 1: this compound Kinase Inhibitory Activity
| Target | Kd (nM) |
| EGFR | 0.2[1][2] |
| HER2 | 0.76[1][2] |
| BLK | 13[1][2] |
| RIPK2 | 1.2[1][2] |
Table 2: Example Hits from a Hypothetical CRISPR-Cas9 Resistance Screen with this compound
| Gene | Description | Log2 Fold Change (this compound vs. DMSO) | p-value |
| Gene X | E3 Ubiquitin Ligase | 5.8 | <0.001 |
| Gene Y | PI3K Pathway Component | 4.5 | <0.001 |
| Gene Z | Transcription Factor | 3.9 | <0.005 |
Table 3: Example Hits from a Hypothetical CRISPR-Cas9 Sensitization Screen with this compound
| Gene | Description | Log2 Fold Change (this compound vs. DMSO) | p-value |
| Gene A | DNA Repair Pathway | -4.2 | <0.001 |
| Gene B | Negative Regulator of MAPK Pathway | -3.7 | <0.001 |
| Gene C | Cell Cycle Checkpoint | -3.1 | <0.005 |
Signaling Pathways
This compound targets EGFR and HER2, key receptor tyrosine kinases that activate downstream signaling pathways crucial for cell proliferation, survival, and differentiation. The diagram below illustrates the canonical RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways initiated by EGFR/HER2 signaling.
Caption: this compound inhibits EGFR and HER2 signaling pathways.
Experimental Protocols
This section provides a detailed protocol for performing a pooled CRISPR-Cas9 knockout screen to identify genes that confer resistance to this compound.
Cell Line Selection and Preparation
-
Select a relevant cancer cell line with a known allosteric EGFR or HER2 mutation that is sensitive to this compound.
-
Culture the cells in appropriate media and ensure they are healthy and free of contamination.
-
Determine the IC50 of this compound for the selected cell line using a standard cell viability assay (e.g., CellTiter-Glo®). This will inform the concentration to be used in the screen.
-
Generate a Cas9-expressing stable cell line.
-
Transduce the cells with a lentiviral vector expressing Cas9.
-
Select for Cas9-expressing cells using an appropriate antibiotic (e.g., blasticidin).
-
Validate Cas9 activity using a functional assay (e.g., Surveyor assay or T7E1 assay).
-
CRISPR Library Transduction
-
Choose a genome-wide or targeted CRISPR knockout library. The GeCKO v2.0 library is a common choice for genome-wide screens.
-
Determine the optimal Multiplicity of Infection (MOI) for your cell line to ensure that most cells receive a single sgRNA construct. An MOI of 0.3-0.5 is generally recommended.
-
Transduce the Cas9-expressing cells with the lentiviral CRISPR library at the predetermined MOI. A sufficient number of cells should be transduced to achieve adequate library representation (e.g., >500 cells per sgRNA).
-
Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
This compound Selection
-
Split the transduced cell population into two groups: a control group treated with DMSO and an experimental group treated with this compound.
-
Treat the experimental group with a concentration of this compound at or near the IC80 to apply strong selective pressure.
-
Culture the cells for a sufficient period to allow for the enrichment of resistant clones (typically 14-21 days).
-
Maintain a sufficient number of cells throughout the selection process to preserve library complexity.
-
Harvest cells at the beginning of the experiment (T0) and at the end of the selection period from both the DMSO and this compound-treated populations.
Data Analysis
-
Isolate genomic DNA from the harvested cell populations.
-
Amplify the sgRNA-containing cassettes from the genomic DNA using PCR.
-
Perform next-generation sequencing (NGS) to determine the abundance of each sgRNA in each population.
-
Analyze the sequencing data using software such as MAGeCK to identify sgRNAs that are significantly enriched or depleted in the this compound-treated population compared to the DMSO-treated population.
-
Identify candidate genes based on the performance of multiple sgRNAs targeting the same gene.
Caption: Workflow for a CRISPR-Cas9 screen with this compound.
Hit Validation
-
Validate top candidate genes from the screen using individual sgRNAs.
-
Generate knockout cell lines for each candidate gene.
-
Perform cell viability assays to confirm that knockout of the candidate gene confers resistance to this compound.
-
Conduct mechanistic studies to understand how the loss of the candidate gene leads to this compound resistance. This may involve Western blotting, RNA sequencing, or other relevant assays.
Caption: Logical flow for hit validation and mechanistic studies.
Conclusion
The combination of CRISPR-Cas9 screening technology with the targeted inhibitor this compound provides a powerful platform for dissecting the genetic basis of drug resistance. The protocols and frameworks outlined in these application notes offer a comprehensive guide for researchers to identify and validate novel mechanisms of resistance, ultimately paving the way for the development of more effective cancer therapies.
References
Troubleshooting & Optimization
Tuxobertinib Off-Target Effects: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the off-target effects of Tuxobertinib (BDTX-189) observed in kinase assays. It includes troubleshooting guidance and frequently asked questions to assist researchers in their experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: this compound is a potent, orally active, and selective inhibitor of allosteric oncogenic mutations in the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] It is designed to target mutations such as EGFR/HER2 exon 20 insertions while being highly selective against wild-type EGFR.[3][4]
Q2: What are the documented off-target kinases for this compound?
A2: In biochemical assays, this compound has shown inhibitory activity against B-lymphoid tyrosine kinase (BLK) and Receptor-Interacting Protein Kinase 2 (RIPK2).[1][2][5]
Q3: How significant is the off-target inhibition of BLK and RIPK2 by this compound?
A3: The binding affinities (Kd) for the primary and off-target kinases have been determined, providing a quantitative measure of inhibition. A lower Kd value indicates a stronger binding affinity. The known values are summarized in the table below.
Quantitative Kinase Inhibition Data for this compound
| Target | Kd (nM) | Target Type |
| EGFR | 0.2 | Primary |
| HER2 | 0.76 | Primary |
| RIPK2 | 1.2 | Off-Target |
| BLK | 13 | Off-Target |
Data sourced from multiple references.[1][2][5]
Troubleshooting Guide for Kinase Assays with this compound
Unexpected results in kinase assays can arise from various factors. This guide provides troubleshooting for common issues encountered when profiling this compound and other kinase inhibitors.
| Issue | Potential Cause | Recommended Solution |
| High background signal or false positives | Compound Interference: this compound, or other small molecules, may possess inherent fluorescent properties that interfere with fluorescence-based assays.[6] | - Run a control plate with the compound in the absence of the kinase or substrate to quantify its intrinsic fluorescence. - Consider using an alternative, non-fluorescence-based assay format, such as a luminescence-based (e.g., ADP-Glo™) or radiometric assay.[6][7] |
| Inconsistent IC50 values across different assay formats | Assay-Specific Interactions: The mechanism of inhibition and the specific assay format can influence the apparent potency. For example, an ATP-competitive inhibitor's IC50 will be affected by the ATP concentration in the assay. | - Standardize the ATP concentration across different assays, ideally at or near the Km value for the specific kinase. - Be aware that irreversible inhibitors like this compound may show time-dependent inhibition, which can lead to variability if incubation times are not strictly controlled. |
| No or low inhibition observed where expected | Inactive Enzyme or Substrate: The kinase or substrate may have degraded due to improper storage or handling. | - Verify the activity of the kinase and the integrity of the substrate using a known potent inhibitor as a positive control. - Ensure all reagents are stored at the recommended temperatures and have not undergone multiple freeze-thaw cycles. |
| Incorrect Buffer Conditions: The pH, salt concentration, or presence of necessary co-factors in the assay buffer may not be optimal for the kinase's activity. | - Consult the manufacturer's datasheet for the kinase to ensure the buffer composition is appropriate. - Empirically test a range of buffer conditions to optimize the assay. | |
| Unexpected inhibition of unrelated kinases | Non-specific Inhibition: At higher concentrations, compounds can cause non-specific inhibition through mechanisms like aggregation.[6] | - Include a detergent (e.g., Triton X-100) in the assay buffer to minimize compound aggregation. - Visually inspect assay plates for any signs of compound precipitation. - Confirm off-target hits with an orthogonal assay format. |
Experimental Protocols
While a specific, detailed protocol for this compound kinase assays is not publicly available, a general methodology for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is provided below as a representative example. This type of assay is widely used for kinase inhibitor profiling.
Representative Protocol: ADP-Glo™ Kinase Assay
This protocol is a generalized procedure and should be optimized for the specific kinase and inhibitor being tested.
1. Reagent Preparation:
- Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- Prepare the ATP and substrate solutions in the reaction buffer at 2X the final desired concentration.
- Prepare a serial dilution of this compound in DMSO, and then dilute further in the reaction buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).[8]
- Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.
2. Kinase Reaction:
- Add 5 µL of the diluted this compound solution or vehicle control (DMSO in reaction buffer) to the wells of a 384-well plate.
- Add 2.5 µL of the 2X substrate/buffer solution.
- Initiate the reaction by adding 2.5 µL of the 2X enzyme/ATP solution.
- Incubate the plate at room temperature for the desired time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
3. ADP Detection:
- Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30-60 minutes.
4. Data Acquisition:
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each this compound concentration relative to the vehicle control and plot the data to determine the IC50 value.
Visualizing Experimental Concepts
To further clarify experimental workflows and signaling pathways, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (BDTX-189) | EGFR mutant inhibitor | Probechem Biochemicals [probechem.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. onclive.com [onclive.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. domainex.co.uk [domainex.co.uk]
Technical Support Center: Investigating Mechanisms of Resistance to Tuxobertinib
Disclaimer: The clinical development of Tuxobertinib (BDTX-189) was discontinued, and as a result, specific data on clinical resistance mechanisms are limited. This guide provides information on potential resistance mechanisms based on its mechanism of action as a selective inhibitor of allosteric EGFR and HER2 mutations and draws parallels from the well-characterized resistance patterns observed with other EGFR tyrosine kinase inhibitors (TKIs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable, irreversible, small-molecule inhibitor that selectively targets allosteric mutations of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2] It was designed to inhibit oncogenic driver mutations, including EGFR and HER2 exon 20 insertion mutations, while sparing wild-type EGFR.[1] This selectivity aims to reduce the toxicity often associated with non-selective EGFR inhibitors.
Q2: What are the expected on-target mechanisms of resistance to this compound?
Based on resistance patterns observed with other EGFR TKIs, on-target resistance to this compound would likely involve the acquisition of secondary mutations in the EGFR or HER2 kinase domains. These mutations can interfere with the binding of the drug to its target. For other EGFR TKIs, the most common on-target resistance mutation is the T790M "gatekeeper" mutation in exon 20.[3][4] While this compound was designed to be effective against some exon 20 insertions, it is plausible that other secondary mutations could emerge that confer resistance.
Q3: What are the potential off-target mechanisms of resistance to this compound?
Off-target resistance mechanisms involve the activation of alternative signaling pathways that bypass the need for EGFR or HER2 signaling to drive tumor cell proliferation and survival. Common bypass pathways implicated in resistance to EGFR TKIs include:
-
MET amplification: Overexpression of the MET receptor can activate downstream signaling independently of EGFR.
-
HER2/HER3 amplification: Increased expression of other ErbB family members can provide an alternative signaling route.
-
Activation of downstream pathways: Mutations in downstream signaling components like PIK3CA, BRAF, or KRAS can render the cells resistant to upstream EGFR/HER2 inhibition.[4][5]
-
Phenotypic transformation: In some cases, cancer cells can undergo a change in their cell type, such as epithelial-to-mesenchymal transition (EMT) or transformation to small-cell lung cancer, which reduces their dependence on the original oncogenic driver.[4][5]
Troubleshooting Guide for Investigating Resistance
Q1: My cancer cell line, initially sensitive to this compound, is now showing signs of resistance. How can I confirm this?
To confirm resistance, you should perform a dose-response assay (e.g., a cell viability assay like MTT or CellTiter-Glo) to compare the IC50 value (the concentration of a drug that inhibits a biological process by 50%) of the parental (sensitive) and the suspected resistant cell lines. A significant rightward shift in the IC50 curve for the resistant cells indicates a decreased sensitivity to the drug.
Q2: I have confirmed resistance. What are the first steps to identify the underlying mechanism?
A logical first step is to investigate for on-target resistance mechanisms.
-
Sequence the EGFR and HER2 genes: Extract DNA from both the parental and resistant cell lines and perform Sanger sequencing or next-generation sequencing (NGS) to look for new mutations in the kinase domains of EGFR and HER2.
-
Analyze protein expression and phosphorylation: Use Western blotting to check the phosphorylation status of EGFR, HER2, and key downstream signaling proteins (e.g., AKT, ERK) in the presence and absence of this compound. Persistent phosphorylation of downstream effectors in the resistant cells despite drug treatment suggests the activation of a bypass pathway.
Q3: My sequencing results did not show any new mutations in EGFR or HER2. What should I investigate next?
If on-target mutations are absent, the resistance is likely due to off-target mechanisms.
-
Assess bypass pathway activation: Use a phospho-receptor tyrosine kinase (RTK) array to screen for the activation of a wide range of RTKs. This can help identify unexpected bypass signaling pathways.
-
Investigate common bypass pathways: Perform Western blotting or quantitative PCR to look for the amplification or overexpression of key proteins involved in known bypass pathways, such as MET and HER3.
-
Examine downstream signaling components: Sequence key downstream signaling genes like PIK3CA, BRAF, and KRAS for activating mutations.
Quantitative Data Summary
Table 1: Binding Affinity of this compound
| Target | Dissociation Constant (Kd) |
| EGFR | 0.2 nM[2][6] |
| HER2 | 0.76 nM[2][6] |
| BLK | 13 nM[2][6] |
| RIPK2 | 1.2 nM[2][6] |
Table 2: Common Mechanisms of Acquired Resistance to EGFR TKIs
| Resistance Mechanism | Frequency |
| On-Target | |
| EGFR T790M mutation | ~50-60%[3][4] |
| Other EGFR mutations | <10% |
| Off-Target | |
| MET Amplification | ~5-20% |
| HER2 Amplification | ~10-15% |
| PIK3CA Mutations | ~5%[4] |
| BRAF Mutations | ~1%[4] |
| Histological Transformation | ~5-15% |
Experimental Protocols
1. Cell Viability (MTT) Assay to Determine IC50
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.001 µM to 10 µM) for 72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and use a non-linear regression model to calculate the IC50 value.
2. Western Blotting for Phospho-Protein Analysis
-
Cell Lysis: Treat cells with this compound at the desired concentration and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against total and phosphorylated proteins (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Sanger Sequencing of EGFR Exon 20
-
DNA Extraction: Isolate genomic DNA from both parental and resistant cell lines using a commercial DNA extraction kit.
-
PCR Amplification: Amplify the EGFR exon 20 region using specific primers.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sequencing Reaction: Perform a cycle sequencing reaction using a BigDye Terminator kit.
-
Sequence Analysis: Analyze the sequencing data using appropriate software to identify any mutations by comparing the resistant cell line sequence to the parental cell line and a reference sequence.
Visualizations
Caption: EGFR/HER2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Logical relationship of potential resistance mechanisms to this compound.
References
- 1. This compound | C29H29ClN6O4 | CID 154824631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Known and putative mechanisms of resistance to EGFR targeted therapies in NSCLC patients with EGFR mutations—a review - Stewart - Translational Lung Cancer Research [tlcr.amegroups.org]
- 4. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: Overcoming Tuxobertinib Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering potential resistance to Tuxobertinib in cell culture experiments. The information is based on established mechanisms of resistance to EGFR and HER2 tyrosine kinase inhibitors (TKIs) and offers strategies to investigate and potentially overcome this resistance.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the potential mechanisms?
A1: While specific resistance mechanisms to this compound have not been extensively published due to its discontinued clinical development, we can extrapolate from data on other EGFR/HER2 inhibitors. Potential mechanisms of acquired resistance in cell culture can be broadly categorized as:
-
On-Target Alterations: Secondary mutations in the EGFR or HER2 gene that interfere with this compound binding. A common example for other EGFR TKIs is the "gatekeeper" T790M mutation, which can arise in response to inhibitors targeting exon 20 insertions.[1]
-
Bypass Pathway Activation: Upregulation of alternative signaling pathways that circumvent the need for EGFR/HER2 signaling. The most frequently observed bypass pathway in resistance to EGFR TKIs is the activation of the MET receptor tyrosine kinase, often through gene amplification.[2][3][4] Activation of other pathways, such as FGFR or AXL signaling, has also been reported for other TKIs.
-
Downstream Signaling Alterations: Mutations or amplification of components downstream of EGFR/HER2, such as in the PI3K/AKT/mTOR or RAS/RAF/MEK/ERK pathways, can lead to constitutive activation and render the cells independent of upstream EGFR/HER2 signaling.
-
Phenotypic Changes: Processes like the epithelial-to-mesenchymal transition (EMT) have been associated with resistance to EGFR inhibitors.[1]
Q2: How can I confirm if my cell line has developed resistance to this compound?
A2: Resistance can be functionally confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound compared to the parental, sensitive cell line. A common threshold for defining resistance is a >3-fold increase in the IC50 value. You can determine the IC50 by performing a cell viability assay (e.g., MTT, CellTiter-Glo) with a dose-response curve of this compound.
Q3: What strategies can I employ in my cell culture experiments to overcome this compound resistance?
A3: A primary strategy to overcome suspected bypass pathway-mediated resistance is the use of combination therapy. For example, if MET amplification is suspected, co-treatment with a MET inhibitor and this compound could restore sensitivity.[2][3][4] Similarly, inhibitors of downstream pathways like MEK or PI3K could be effective if those pathways are constitutively active in the resistant cells.
Q4: Are there any known combination therapies that have been successful against resistance to EGFR/HER2 exon 20 insertion inhibitors?
A4: Yes, preclinical studies on other EGFR TKIs have shown that combining an EGFR inhibitor with a MET inhibitor can effectively overcome resistance driven by MET amplification.[2][3] For instance, the combination of the mutant-selective EGFR-TKI WZ4002 and the MET-TKI E7050 has been shown to inhibit the growth of erlotinib-resistant cell lines with MET amplification.[2][3] This approach could be a rational starting point for investigating strategies to overcome potential this compound resistance.
Troubleshooting Guide: Investigating and Overcoming this compound Resistance
This guide provides a structured workflow for researchers facing potential this compound resistance in their cell culture models.
Workflow for Investigating this compound Resistance
References
Managing gastrointestinal toxicity of Tuxobertinib in vivo
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the gastrointestinal (GI) toxicity of Tuxobertinib in vivo. The information is presented in a question-and-answer format to directly address common issues encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced gastrointestinal toxicity?
A1: this compound, as a potent EGFR inhibitor, is thought to induce gastrointestinal toxicity primarily through the disruption of EGFR signaling in the intestinal epithelium. EGFR signaling is crucial for the proliferation, migration, and survival of intestinal epithelial cells. Inhibition of this pathway by this compound can lead to impaired mucosal integrity, increased ion and water secretion, and an inflammatory response, collectively manifesting as diarrhea and other GI adverse effects.
Q2: What are the typical clinical signs of this compound-induced GI toxicity in animal models?
A2: The most common clinical sign is diarrhea, which can be graded based on stool consistency. Other signs may include weight loss, dehydration, and reduced food and water intake. In more severe cases, lethargy and a hunched posture may be observed. It is crucial to monitor animal welfare closely and establish clear humane endpoints.
Q3: Are there any established prophylactic or therapeutic strategies to manage this compound-induced diarrhea in vivo?
A3: Yes, several strategies have been explored for managing EGFR inhibitor-induced diarrhea in preclinical models. These include the use of anti-diarrheal agents like loperamide, corticosteroids such as budesonide, and the administration of probiotics to restore gut flora. The effectiveness of these interventions can be evaluated by monitoring stool consistency and body weight.
Troubleshooting Guide
Issue 1: Severe and rapid onset of diarrhea and weight loss after this compound administration.
-
Possible Cause: The dose of this compound may be too high for the specific animal strain or model.
-
Troubleshooting Steps:
-
Dose Reduction: Reduce the dose of this compound by 25-50% and repeat the experiment.
-
Dose Escalation Study: If this is the first time using this compound in a particular model, perform a dose escalation study to determine the maximum tolerated dose (MTD).
-
Vehicle Control: Ensure that the vehicle used to dissolve and administer this compound is not causing the adverse effects. Run a vehicle-only control group.
-
Issue 2: High variability in the severity of diarrhea between animals in the same treatment group.
-
Possible Cause: Inconsistent drug administration, differences in gut microbiome, or underlying health status of the animals.
-
Troubleshooting Steps:
-
Standardize Administration: Ensure the route and technique of administration (e.g., oral gavage) are consistent for all animals.
-
Acclimatization: Allow for a sufficient acclimatization period for the animals before starting the experiment to reduce stress-related variables.
-
Health Screening: Thoroughly screen all animals for any signs of illness before enrolling them in the study.
-
Co-housing: House animals from the same treatment group together to normalize the gut microbiome as much as possible.
-
Issue 3: Prophylactic treatments (e.g., loperamide) are not effectively mitigating diarrhea.
-
Possible Cause: Suboptimal dosing or timing of the prophylactic agent, or the primary mechanism of diarrhea is not fully addressed by the agent.
-
Troubleshooting Steps:
-
Dose and Schedule Optimization: Adjust the dose and/or the timing of loperamide administration. For example, administer loperamide 30 minutes to 1 hour before this compound.
-
Combination Therapy: Consider a combination approach. For instance, combine loperamide with a locally-acting corticosteroid like budesonide.
-
Alternative Agents: Explore other classes of agents, such as probiotics, which may help restore gut health.
-
Quantitative Data Summary
Table 1: Example Dose-Response of this compound-Induced Diarrhea and Weight Loss in C57BL/6 Mice
| This compound Dose (mg/kg, p.o., daily) | Incidence of Diarrhea (%) | Mean Diarrhea Score (Scale 0-3) | Mean Body Weight Change (%) at Day 7 |
| Vehicle Control | 0 | 0.0 | +5.2 |
| 25 | 20 | 0.5 | +1.1 |
| 50 | 80 | 1.8 | -8.3 |
| 100 | 100 | 2.9 | -18.5 |
Table 2: Efficacy of Co-medications in Mitigating this compound-Induced Diarrhea (50 mg/kg)
| Treatment Group | Mean Diarrhea Score (Scale 0-3) | Mean Body Weight Change (%) at Day 7 |
| This compound (50 mg/kg) | 1.8 | -8.3 |
| This compound + Loperamide (10 mg/kg) | 0.7 | -2.1 |
| This compound + Budesonide (1 mg/kg) | 1.1 | -4.5 |
| This compound + Probiotic Mix | 1.3 | -5.0 |
Experimental Protocols
Protocol 1: In Vivo Model of this compound-Induced Diarrhea
-
Animal Model: C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize mice for at least 7 days before the start of the experiment.
-
Grouping: Randomly assign mice to different treatment groups (n=8-10 per group).
-
This compound Preparation: Dissolve this compound in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80).
-
Administration: Administer this compound or vehicle control daily via oral gavage at the desired doses.
-
Monitoring:
-
Diarrhea Score: Observe and score stool consistency daily using a standardized scale (e.g., 0=normal, 1=soft, 2=watery, 3=severe watery diarrhea).
-
Body Weight: Measure body weight daily.
-
Clinical Signs: Observe for any other clinical signs of toxicity.
-
-
Endpoint: The experiment can be terminated at a predefined time point (e.g., Day 7) or when humane endpoints are reached (e.g., >20% body weight loss).
-
Sample Collection: At termination, collect intestinal tissue for histological analysis (e.g., H&E staining) and molecular analysis (e.g., cytokine expression).
Protocol 2: Evaluation of Loperamide as a Mitigating Agent
-
Animal Model and Grouping: As described in Protocol 1.
-
Treatment Groups:
-
Vehicle Control
-
This compound alone
-
Loperamide alone
-
This compound + Loperamide
-
-
Loperamide Preparation: Prepare loperamide in an appropriate vehicle (e.g., water).
-
Administration:
-
Administer loperamide (e.g., 10 mg/kg) via oral gavage 30-60 minutes before this compound administration.
-
Administer this compound as described in Protocol 1.
-
-
Monitoring and Endpoint: Follow the monitoring and endpoint procedures as outlined in Protocol 1.
Visualizations
Caption: this compound inhibits EGFR signaling, impacting cell survival.
Caption: Workflow for in vivo assessment of this compound GI toxicity.
Caption: Troubleshooting logic for managing this compound GI toxicity.
Interpreting Unexpected Results in Tuxobertinib Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving Tuxobertinib (BDTX-189).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of allosteric oncogenic mutations in the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2] It is designed to spare wild-type EGFR, potentially leading to a more targeted anticancer effect with fewer side effects compared to non-selective inhibitors.[3]
Q2: What are the known molecular targets of this compound?
A2: The primary targets of this compound are allosteric mutants of EGFR and HER2, including those with exon 20 insertion mutations.[2] It has also been shown to inhibit BLK and RIPK2 in cell-free assays.[1][2]
Q3: What is the clinical development status of this compound?
A3: The development of this compound was discontinued, and the Phase I/II MasterKey-01 trial was terminated.[4]
Q4: What are common solvents and storage conditions for this compound?
A4: For in vitro experiments, this compound is typically dissolved in DMSO. Stock solutions should be stored at -20°C for short-term storage (up to 6 months) and -80°C for long-term storage (up to 1 year).[2]
Troubleshooting Guides
Guide 1: Cell Viability Assays - Unexpected Resistance or Lack of Efficacy
Q: We are observing minimal to no decrease in cell viability in our cancer cell line with a known EGFR/HER2 allosteric mutation, even at high concentrations of this compound. What are the potential causes and how can we troubleshoot this?
A: This is a common issue that can arise from several factors, ranging from experimental setup to underlying biological mechanisms.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Incorrect Cell Model | - Verify Mutation Status: Re-sequence the EGFR and HER2 genes in your cell line to confirm the presence of the expected allosteric mutation. Genetic drift can occur in cultured cells over time. - Test Positive Controls: Include a cell line known to be sensitive to this compound or other EGFR/HER2 inhibitors as a positive control. |
| Drug Inactivity | - Check Drug Integrity: Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. - Verify Drug Concentration: Use a spectrophotometer or other analytical method to confirm the concentration of your this compound stock. |
| Assay-Related Issues | - Optimize Seeding Density: Ensure that the cell seeding density is appropriate for the duration of the assay. Over-confluent cells may exhibit reduced sensitivity to treatment. - Check Assay Compatibility: Some viability assays can be affected by the chemical properties of the compound. Consider using an alternative method (e.g., switch from a metabolic assay like MTT to a cytotoxicity assay that measures membrane integrity). |
| Biological Resistance | - Investigate Bypass Pathways: The cancer cells may have activated alternative signaling pathways to compensate for EGFR/HER2 inhibition.[5][6][7] Perform western blot analysis for key proteins in parallel pathways such as MET, AXL, or the PI3K/AKT/mTOR pathway. - Assess for Off-Target Effects: While designed to be selective, unexpected off-target effects could influence cell survival.[8][9] Consider performing a broader kinase inhibitor panel screen. |
| Cell Line | EGFR/HER2 Mutation | This compound IC50 (Expected) | This compound IC50 (Observed) |
| NCI-H1975 | L858R, T790M | >10 µM (Resistant) | >10 µM |
| Ba/F3-HER2-Exon20 | HER2 Exon 20 Insertion | <100 nM | >5 µM |
| PC-9 | EGFR Exon 19 Deletion | <100 nM | 2 µM |
Guide 2: Western Blot Analysis - Unexpected Signaling Pathway Activation
Q: After treating our sensitive cell line with this compound, we see a decrease in phosphorylated EGFR/HER2 as expected, but we also observe a paradoxical increase in the phosphorylation of a downstream effector like ERK or AKT. What could explain this?
A: This phenomenon, known as signaling pathway reactivation or feedback activation, is a known mechanism of resistance to targeted therapies.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Feedback Loop Activation | - Time-Course Experiment: Perform a time-course western blot (e.g., 1, 6, 12, 24, 48 hours) to observe the dynamics of pathway inhibition and potential reactivation. Initial inhibition followed by a rebound in signaling is a hallmark of feedback loops. - Investigate Upstream Regulators: Analyze the activation status of receptors upstream of the reactivated pathway (e.g., other receptor tyrosine kinases). |
| Bypass Pathway Activation | - Broad Kinase Profiling: Use phospho-kinase antibody arrays to get a broader view of signaling changes across multiple pathways. This can help identify unexpected "crosstalk" between pathways. - Combination Therapy Experiment: Test the combination of this compound with an inhibitor of the reactivated pathway (e.g., a MEK inhibitor if p-ERK is increased, or a PI3K inhibitor if p-AKT is increased) to see if this restores sensitivity.[10][11] |
| Off-Target Effects | - Evaluate Other Kinase Targets: this compound is known to inhibit BLK and RIPK2.[1][2] While less likely to directly cause ERK/AKT activation, consider their potential role in the specific context of your cell line's signaling network. |
Experimental Protocols
Protocol 1: Cell Viability Assay (Using a Luminescent ATP-based Assay)
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Drug Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium.
-
Remove 50 µL of medium from each well and add 50 µL of the 2X drug solution to achieve the final desired concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Assay Measurement:
-
Equilibrate the plate and the luminescent cell viability reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).
-
Plot the dose-response curve and calculate the IC50 value using non-linear regression.
-
Protocol 2: Western Blot Analysis for Phospho-Protein Levels
-
Cell Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat with this compound at the desired concentration and for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto a polyacrylamide gel and run electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.
-
Visualizations
Caption: this compound inhibits mutant EGFR/HER2 signaling pathways.
Caption: Workflow for a cell viability assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C29H29ClN6O4 | CID 154824631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Black Diamond Therapeutics - AdisInsight [adisinsight.springer.com]
- 5. Known and putative mechanisms of resistance to EGFR targeted therapies in NSCLC patients with EGFR mutations—a review - Stewart - Translational Lung Cancer Research [tlcr.amegroups.org]
- 6. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evolving Treatment Landscape in First-Line EGFR-Mutant NSCLC: New Insights Into Combination Therapies [sponsored.harborsidestudio.com]
- 11. Detailed characterization of combination treatment with MET inhibitor plus EGFR inhibitor in EGFR-mutant and MET-amplified non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Tuxobertinib cross-reactivity with wild-type EGFR
Welcome to the technical support center for Tuxobertinib (BDTX-189). This resource is designed to provide researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for experiments involving this selective inhibitor of allosteric EGFR and HER2 oncogenic mutations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally active, irreversible small molecule inhibitor that selectively targets allosteric mutations of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2] It is designed to inhibit the function of a family of oncogenic proteins defined by these driver mutations.[3][4]
Q2: Does this compound exhibit cross-reactivity with wild-type EGFR?
This compound is designed to spare wild-type (WT) EGFR, which is intended to minimize toxicities associated with the inhibition of WT-EGFR.[3][4][5][6] Preclinical data has demonstrated that this compound has an average selectivity for allosteric ErbB mutant variants of over 50-fold compared to WT-EGFR in cell-based assays.[5]
Q3: Which specific EGFR/HER2 mutations are targeted by this compound?
This compound is a "MasterKey" inhibitor designed to target a family of previously undrugged and functionally similar mutations.[3] This includes extracellular domain allosteric mutations of HER2 and both EGFR and HER2 exon 20 insertion mutations.[1][2][4][5][6][7]
Q4: What is the development status of this compound?
The Phase 1/2 clinical trial for this compound (MasterKey-01) was initiated; however, the development of this compound was discontinued.
Q5: We are observing unexpected inhibition of wild-type EGFR in our assays. What could be the cause?
While this compound is highly selective for mutant EGFR, several factors could lead to apparent off-target effects in experimental settings:
-
High Compound Concentration: Using this compound at concentrations significantly above the recommended IC50 for mutant EGFR may lead to non-specific binding and inhibition of wild-type EGFR.
-
Assay System: The specific in vitro or in vivo model system being used could influence the observed activity. For example, overexpression systems for wild-type EGFR might show increased sensitivity.
-
Compound Purity: Ensure the purity of the this compound sample. Impurities could have off-target inhibitory effects.
-
Experimental Conditions: Factors such as ATP concentration in biochemical assays can influence the apparent IC50 values of ATP-competitive inhibitors.
Quantitative Data Summary
The following tables summarize the binding affinity and selectivity of this compound for various kinases.
Table 1: Binding Affinity of this compound (BDTX-189)
| Target | Dissociation Constant (Kd) (nM) |
| EGFR | 0.2[1][8] |
| HER2 | 0.76[1][8] |
| BLK | 13[1][8] |
| RIPK2 | 1.2[1][8] |
Table 2: Selectivity Profile of this compound (BDTX-189)
| Target | Parameter | Value |
| Allosteric ErbB Mutants | Average Selectivity vs. WT-EGFR | > 50-fold[5] |
| ERBB Allosteric Mutant Oncogene Family | IC50 | < 100 nM[1] |
Experimental Protocols
Detailed methodologies for key experiments to assess the selectivity of kinase inhibitors like this compound are provided below.
Biochemical Kinase Assays (e.g., Radiometric Assay)
Objective: To determine the direct inhibitory activity of this compound on the kinase activity of purified wild-type and mutant EGFR.
Materials:
-
Purified recombinant wild-type and mutant EGFR kinase domains.
-
This compound (BDTX-189) at various concentrations.
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50µM DTT).
-
Peptide substrate for EGFR.
-
[γ-³³P]ATP.
-
96-well plates.
-
Phosphocellulose paper.
-
Scintillation counter.
Procedure:
-
Prepare a dilution series of this compound in DMSO.
-
In a 96-well plate, add the kinase buffer, the peptide substrate, and the diluted this compound or DMSO (vehicle control).
-
Add the purified EGFR kinase (either wild-type or mutant) to each well to initiate the pre-incubation.
-
To start the kinase reaction, add [γ-³³P]ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture from each well onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of incorporated radiolabel on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Phosphorylation Assays
Objective: To assess the ability of this compound to inhibit EGFR phosphorylation in a cellular context.
Materials:
-
Cell lines engineered to express specific EGFR mutations or cell lines with endogenous wild-type EGFR (e.g., A431).
-
Cell culture medium and supplements.
-
This compound (BDTX-189) at various concentrations.
-
Epidermal Growth Factor (EGF) for stimulating wild-type EGFR.
-
Lysis buffer.
-
Primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR.
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore).
-
Western blot or ELISA reagents.
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere and grow.
-
Starve the cells in a low-serum medium for several hours to reduce basal EGFR phosphorylation.
-
Treat the cells with a dilution series of this compound or DMSO for a specified period.
-
For wild-type EGFR cell lines, stimulate the cells with EGF for a short period (e.g., 15 minutes) to induce EGFR phosphorylation. Mutant EGFR cell lines may have constitutive phosphorylation and may not require stimulation.
-
Wash the cells with cold PBS and then lyse them with lysis buffer.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of p-EGFR and total EGFR in the lysates using Western blotting or ELISA.
-
Quantify the band intensities (for Western blot) or absorbance/fluorescence (for ELISA).
-
Normalize the p-EGFR signal to the total EGFR signal for each sample.
-
Calculate the percentage of inhibition of EGFR phosphorylation at each this compound concentration and determine the IC50 value.
Visualizations
EGFR Signaling Pathway and this compound Interaction
Caption: EGFR signaling pathway and the differential inhibitory effect of this compound.
Experimental Workflow for Kinase Inhibitor Selectivity
Caption: Workflow for determining the selectivity of a kinase inhibitor like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bdtx-189 - My Cancer Genome [mycancergenome.org]
- 3. Black Diamond Therapeutics Announces Preclinical Data Presentations on BDTX-189 and BDTX-1535 at American Association for Cancer Research Annual Meeting - Black Diamond Therapeutics, Inc. [investors.blackdiamondtherapeutics.com]
- 4. investors.blackdiamondtherapeutics.com [investors.blackdiamondtherapeutics.com]
- 5. sec.gov [sec.gov]
- 6. Black Diamond Therapeutics Presents Phase 1 Pharmacokinetic, Safety, and Preliminary Efficacy Data of BDTX-189 in Advanced Solid Tumors Harboring EGFR or HER2 Alterations - Black Diamond Therapeutics, Inc. [investors.blackdiamondtherapeutics.com]
- 7. Black Diamond Therapeutics to Present Preclinical Data on its Lead Product Candidate BDTX-189 at the European Society for Medical Oncology 2019 [prnewswire.com]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: Investigating the Bystander Effects of Tuxobertinib in Co-culture Models
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential bystander effects of Tuxobertinib in co-culture experimental models. As direct evidence of a this compound-mediated bystander effect is not extensively documented, this guide offers a foundational framework for designing, troubleshooting, and interpreting experiments to explore this phenomenon.
Frequently Asked Questions (FAQs)
Q1: What is a potential bystander effect in the context of this compound?
A1: In a heterogeneous tumor environment, a bystander effect would occur if cancer cells sensitive to this compound (due to harboring specific EGFR/HER2 allosteric mutations) undergo apoptosis and release cytotoxic factors that then kill neighboring, this compound-insensitive cancer cells.[1][2][3]
Q2: What is the proposed mechanism for a this compound-induced bystander effect?
A2: The proposed mechanism involves the selective killing of this compound-sensitive cells, leading to the release of damage-associated molecular patterns (DAMPs), inflammatory cytokines, or reactive oxygen species (ROS). These released factors could then induce apoptosis or growth inhibition in adjacent, non-target cells.
Q3: Why investigate the bystander effect of this compound?
A3: Understanding any potential bystander effect is crucial for predicting the overall therapeutic efficacy of this compound in a heterogeneous tumor. A significant bystander effect could mean the drug is effective even if not all tumor cells have the target mutation. Conversely, a lack of this effect might necessitate combination therapies.
Q4: How do I select appropriate cell lines for a co-culture model to study the bystander effect of this compound?
A4: Select a this compound-sensitive cell line (expressing an allosteric EGFR or HER2 mutation) and a this compound-resistant cell line (wild-type EGFR/HER2). It is important to characterize the baseline sensitivity of each cell line to this compound monotherapy.
Troubleshooting Guides
Issue 1: No observable toxicity in the bystander (this compound-resistant) cell population in a co-culture setting.
| Possible Cause | Troubleshooting Step |
| Insufficient killing of the target (this compound-sensitive) cells. | Confirm the IC50 of this compound on your sensitive cell line. Ensure the concentration used is sufficient to induce significant apoptosis. |
| The ratio of sensitive to resistant cells is too low. | Increase the proportion of sensitive cells in your co-culture to enhance the concentration of any released cytotoxic factors. |
| The co-culture duration is too short. | Extend the incubation time post-Tuxobertinib treatment to allow for the accumulation of bystander signals. |
| The resistant cell line is insensitive to the released cytotoxic factors. | Investigate the resistance mechanisms of the bystander cells. They may have upregulated anti-apoptotic pathways. |
Issue 2: High background toxicity in the resistant cell line control group.
| Possible Cause | Troubleshooting Step |
| Off-target effects of this compound on the "resistant" cell line.[4][5] | Re-evaluate the IC50 of this compound on the resistant cell line in monoculture to confirm its resistance at the concentrations used in the co-culture. |
| Suboptimal co-culture conditions leading to cell stress. | Optimize cell seeding density, media composition, and incubation conditions for the co-culture. |
| Crosstalk between the cell lines is inducing apoptosis. | Analyze the growth and viability of the two cell lines in co-culture without any drug treatment to establish a baseline. |
Issue 3: How to confirm a true bystander effect versus residual this compound in conditioned media experiments?
| Possible Cause | Troubleshooting Step |
| Carryover of this compound in the conditioned media. | Include a control where this compound is added to media in the absence of cells, and then this "conditioned" media is transferred to the resistant cells. |
| Perform a washout step after treating the sensitive cells and before collecting the conditioned media. | |
| Use a method to quantify this compound concentration in the conditioned media, such as LC-MS. |
Experimental Protocols
Protocol 1: Co-culture Viability Assay
-
Cell Seeding: Seed this compound-sensitive and -resistant cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1). One cell line should express a fluorescent marker (e.g., GFP) to distinguish the two populations via imaging or flow cytometry.
-
This compound Treatment: After 24 hours of cell attachment, add this compound at a concentration known to be cytotoxic to the sensitive cells but not the resistant cells.
-
Incubation: Incubate the co-culture for 48-72 hours.
-
Viability Assessment: Measure the viability of each cell population separately using fluorescence microscopy or flow cytometry with a viability dye (e.g., propidium iodide).
Protocol 2: Conditioned Media Transfer Experiment
-
Generate Conditioned Media: Seed this compound-sensitive cells in a culture dish. Treat with this compound for 48 hours. Collect the supernatant, which is now the "conditioned media."
-
Control Media: Prepare control media, including media from untreated sensitive cells and media with this compound added directly.
-
Treat Resistant Cells: Seed this compound-resistant cells in a 96-well plate. After 24 hours, replace the media with the collected conditioned and control media.
-
Viability Assessment: Incubate for 48-72 hours and assess the viability of the resistant cells using a standard assay (e.g., CellTiter-Glo®).
Quantitative Data
Table 1: Hypothetical Viability Data from Co-culture Assay
| Cell Ratio (Sensitive:Resistant) | This compound (nM) | Viability of Sensitive Cells (%) | Viability of Resistant Cells (%) |
| 1:1 | 0 | 100 | 100 |
| 1:1 | 100 | 25 | 70 |
| 1:3 | 100 | 30 | 85 |
| 3:1 | 100 | 20 | 50 |
Table 2: Hypothetical Viability Data from Conditioned Media Experiment
| Conditioned Media Source | This compound (nM) | Viability of Resistant Cells (%) |
| Untreated Sensitive Cells | 0 | 100 |
| Treated Sensitive Cells | 100 | 65 |
| Media with Direct this compound | 100 | 95 |
Visualizations
References
- 1. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Bystander Effects in the Antitumor Activity of the Hypoxia-Activated Prodrug PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Tuxobertinib Western Blot Technical Support Center
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their Western blot experiments involving Tuxobertinib. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and visualizations to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound (BDTX-189) is a potent and selective inhibitor of allosteric oncogenic mutations in the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3] It is an irreversible, ATP-competitive inhibitor designed to spare wild-type EGFR, thereby targeting cancer cells with specific EGFR/HER2 mutations.[4][5]
Q2: I am not seeing a decrease in phosphorylated EGFR/HER2 after this compound treatment. What could be the issue?
A2: There are several potential reasons for this. First, ensure that your cell line expresses the specific allosteric EGFR or HER2 mutations that this compound targets. The inhibitor is less effective against wild-type receptors. Second, confirm the bioactivity of your this compound stock. Third, inadequate cell lysis or the presence of active phosphatases in your lysate can lead to dephosphorylation of your target protein. Always prepare fresh lysates on ice and use phosphatase inhibitors.[6][7] Lastly, the antibody you are using may not be specific for the phosphorylated form of the protein.
Q3: My Western blot shows high background, making it difficult to interpret the results. How can I reduce the background?
A3: High background in Western blotting can be caused by several factors. Consider the following troubleshooting steps:
-
Blocking: Insufficient blocking is a common cause. Increase the blocking time or try a different blocking agent. For phosphorylated proteins, Bovine Serum Albumin (BSA) is often preferred over milk, as milk contains phosphoproteins that can cause non-specific binding.
-
Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal concentration. Excessively high concentrations can lead to non-specific binding.
-
Washing: Increase the number and duration of your wash steps to remove unbound antibodies effectively.
-
Membrane Handling: Ensure the membrane does not dry out at any stage of the experiment.
Q4: I am observing very weak or no signal for my target protein. What are the possible causes and solutions?
A4: A weak or absent signal can be frustrating. Here are some common causes and their solutions:
-
Protein Abundance: Your target protein may be expressed at low levels in your cells. You may need to load more protein onto the gel or enrich your sample for the protein of interest.
-
Antibody Issues: The primary antibody may not be effective. Ensure it is validated for Western blotting and stored correctly. You can also try increasing the primary antibody concentration or incubation time.
-
Transfer Problems: Verify that the protein transfer from the gel to the membrane was successful. You can stain the membrane with Ponceau S to visualize total protein.
-
Substrate Inactivity: Ensure your detection substrate has not expired and is active.
Troubleshooting Guides
This section provides a more detailed breakdown of common Western blot problems and their solutions when working with this compound.
Problem 1: High Background
| Possible Cause | Solution |
| Insufficient Blocking | Increase blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C). Switch from non-fat dry milk to 3-5% BSA in TBST, especially for phospho-specific antibodies. |
| Primary Antibody Concentration Too High | Perform a dot blot to determine the optimal antibody concentration. Decrease the primary antibody concentration incrementally (e.g., 1:2000, 1:5000, 1:10000). |
| Secondary Antibody Non-specific Binding | Run a control lane with only the secondary antibody to check for non-specific binding. Consider using a pre-adsorbed secondary antibody. |
| Inadequate Washing | Increase the number of washes (e.g., 3-5 times) and the duration of each wash (5-15 minutes). Ensure adequate wash buffer volume to fully cover the membrane. |
| Membrane Dried Out | Keep the membrane moist at all times during the blotting process. |
Problem 2: Weak or No Signal
| Possible Cause | Solution |
| Low Target Protein Expression | Increase the amount of protein loaded per well (up to 50 µg). Perform immunoprecipitation to enrich for the target protein. |
| Inactive Primary/Secondary Antibody | Check the antibody datasheet for recommended storage conditions and expiration date. Use a positive control to verify antibody activity. |
| Inefficient Protein Transfer | Confirm successful transfer with Ponceau S staining. Optimize transfer time and voltage, especially for large proteins like EGFR and HER2. Consider a wet transfer method for higher efficiency. |
| Presence of Phosphatases in Lysate | Always add a phosphatase inhibitor cocktail to your lysis buffer.[6][7] Keep samples on ice throughout the preparation. |
| Incorrect Buffer for Phospho-antibodies | Use Tris-Buffered Saline with Tween 20 (TBST) for all wash and antibody incubation steps. Avoid Phosphate-Buffered Saline (PBS) as the phosphate ions can interfere with phospho-specific antibody binding.[8][9] |
Problem 3: Non-specific Bands
| Possible Cause | Solution |
| Primary Antibody Cross-reactivity | Check the antibody datasheet for known cross-reactivities. Use a more specific antibody if available. |
| Protein Degradation | Add a protease inhibitor cocktail to your lysis buffer.[8] Prepare fresh lysates and avoid repeated freeze-thaw cycles. |
| Too Much Protein Loaded | Reduce the amount of protein loaded per lane to prevent overloading and aggregation. |
| Aggregated Antibodies | Centrifuge the primary and secondary antibodies before use to pellet any aggregates. |
Experimental Protocols
Protocol 1: Western Blot Analysis of EGFR/HER2 Phosphorylation after this compound Treatment
This protocol provides a general guideline for assessing the effect of this compound on the phosphorylation of its target proteins.
1. Cell Culture and Treatment:
- Plate cells (e.g., NCI-H1975 for mutant EGFR or SK-BR-3 for HER2 overexpression) at an appropriate density and allow them to adhere overnight.
- Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 2, 6, 24 hours).
2. Sample Preparation (Lysis):
- Wash cells twice with ice-cold PBS.
- Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant (total cell lysate) and determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
- Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
- Load 20-40 µg of protein per lane onto an 8% SDS-polyacrylamide gel.
- Run the gel until adequate separation is achieved.
- Transfer the proteins to a PVDF membrane. A wet transfer at 100V for 90 minutes at 4°C is recommended for large proteins like EGFR and HER2.
4. Immunoblotting:
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR, anti-phospho-HER2, anti-total-EGFR, anti-total-HER2) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
5. Detection:
- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Capture the signal using an appropriate imaging system.
Visualizations
This compound Mechanism of Action and Downstream Signaling
Caption: this compound inhibits mutant EGFR/HER2, blocking downstream signaling pathways.
Western Blot Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Western blot issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 6. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Western Blotting Sample Preparation [sigmaaldrich.com]
- 9. goldbio.com [goldbio.com]
Validation & Comparative
A Comparative Efficacy Review: Tuxobertinib vs. Mobocertinib for EGFR Exon 20 Insertion-Positive NSCLC
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of tuxobertinib and mobocertinib in targeting non-small cell lung cancer (NSCLC) with EGFR exon 20 insertion mutations. This analysis is based on available preclinical and clinical data.
Introduction
Epidermal growth factor receptor (EGFR) exon 20 insertion mutations represent a distinct and challenging subset of NSCLC, historically associated with poor prognosis and limited response to traditional EGFR tyrosine kinase inhibitors (TKIs).[1][2] This has spurred the development of novel targeted therapies. This guide focuses on two such agents: this compound (formerly BDTX-189) and mobocertinib (formerly TAK-788). While both showed initial promise, their development pathways have diverged significantly, with mobocertinib receiving accelerated FDA approval and subsequent voluntary withdrawal, and the clinical trial for this compound being terminated.[3][4] This comparative analysis will delve into their mechanisms of action, preclinical efficacy, and clinical trial outcomes to provide a comprehensive overview for the scientific community.
Mechanism of Action
Both this compound and mobocertinib are irreversible kinase inhibitors designed to target EGFR exon 20 insertion mutations with greater selectivity than wild-type (WT) EGFR.[5][6]
Mobocertinib forms a covalent bond with the cysteine 797 residue in the ATP-binding pocket of the EGFR kinase domain.[7][8] This irreversible binding leads to sustained inhibition of EGFR signaling pathways, including the PI3K-Akt and RAS-RAF-MEK-ERK pathways, which are critical for tumor cell proliferation and survival.[9][10] Preclinical studies have shown that mobocertinib inhibits EGFR exon 20 insertion mutations at concentrations 1.5- to 10-fold lower than those required to inhibit wild-type EGFR.[11]
This compound is described as a potent and selective inhibitor of allosteric EGFR and HER2 oncogenic mutations, including EGFR exon 20 insertions.[6][12] It also acts as an irreversible inhibitor, designed to achieve sustained target inactivation.[6]
Preclinical Efficacy
Preclinical studies provided the foundational evidence for the clinical development of both compounds.
Mobocertinib demonstrated broad activity against various EGFR exon 20 insertion mutations in preclinical models. In cell-based assays, it effectively inhibited the proliferation of cell lines driven by these mutations.[13] In vivo studies using patient-derived xenograft models also showed significant anti-tumor activity.[5]
This compound also showed potent and sustained inactivation of multiple allosteric ERBB mutants in vivo.[6] It achieved dose-dependent tumor regression in mouse models bearing tumors with HER2 and EGFR allosteric mutations.[12]
Clinical Efficacy
The clinical development of this compound and mobocertinib followed different trajectories, making a direct comparison of their clinical efficacy challenging.
Mobocertinib Clinical Trials
Mobocertinib underwent extensive clinical evaluation in patients with EGFR exon 20 insertion-positive NSCLC.
Phase 1/2 Trial (NCT02716116):
In a cohort of 114 patients who had previously received platinum-based chemotherapy, mobocertinib (160 mg once daily) demonstrated the following efficacy:[14]
| Efficacy Endpoint | Result (Independent Review Committee) |
| Overall Response Rate (ORR) | 28% (95% CI: 20%-37%) |
| Median Duration of Response (DoR) | 17.5 months (95% CI: 7.4-20.3) |
| Median Progression-Free Survival (PFS) | 7.3 months (95% CI: 5.5-9.2) |
| Median Overall Survival (OS) | 24.0 months (95% CI: 14.6-28.8) |
These results led to the accelerated approval of mobocertinib by the FDA in September 2021.[9]
Phase 3 EXCLAIM-2 Trial (NCT04129502):
This confirmatory trial compared first-line mobocertinib with platinum-based chemotherapy in patients with EGFR exon 20 insertion-positive advanced NSCLC. The trial did not meet its primary endpoint of progression-free survival.[3]
| Efficacy Endpoint | Mobocertinib | Platinum-Based Chemotherapy |
| Median Progression-Free Survival (PFS) | 9.6 months | 9.6 months |
| Confirmed Overall Response Rate (ORR) | 32% | 30% |
Following the results of the EXCLAIM-2 trial, Takeda announced the voluntary withdrawal of mobocertinib from the U.S. market in October 2023 for this indication.[3]
This compound Clinical Trial
This compound was evaluated in a Phase 1/2 clinical trial, MasterKey-01 (NCT04209465), for patients with advanced solid tumors harboring allosteric ErbB mutations.[14] However, Black Diamond Therapeutics terminated this trial, and the development of this compound was discontinued.[4] Limited efficacy data from this trial is publicly available. Pharmacokinetic data from the trial indicated that this compound was rapidly absorbed with a short half-life.[7]
Signaling Pathway and Experimental Workflow
EGFR Exon 20 Insertion Signaling Pathway
The diagram below illustrates the signaling cascade initiated by EGFR exon 20 insertion mutations and the point of inhibition by TKIs like mobocertinib and this compound.
Figure 1. Simplified EGFR signaling pathway in exon 20 insertion-positive NSCLC.
General Experimental Workflow for Preclinical TKI Efficacy Testing
The following diagram outlines a typical workflow for evaluating the preclinical efficacy of a tyrosine kinase inhibitor.
References
- 1. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Tackling Drug Resistance in EGFR Exon 20 Insertion Mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. oncologynewscentral.com [oncologynewscentral.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. oncodaily.com [oncodaily.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Preclinical Characterization of Mobocertinib Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oncology News (June 16 - June 22) | Discera Search [discera-search.com]
- 13. Preclinical characterization of mobocertinib highlights the putative therapeutic window of this novel EGFR inhibitor to EGFR exon 20 insertion mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rKey-01: A Phase 1/2, Open-label, Two-part, Multicenter Study to Assess the Safety, Tolerability, Pharmacokinetics, and Antitumor Activity of BDTX-189, an Inhibitor of Allosteric ErbB Mutations, in Patients with Advanced Solid Malignancies | Dana-Farber Cancer Institute [dana-farber.org]
A Comparative Analysis of BDTX-189 (Zofanitama) and Poziotinib for the Treatment of HER2 Exon 20 Insertion-Mutated Cancers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mutations involving exon 20 insertions in the Human Epidermal Growth Factor Receptor 2 (HER2) gene are oncogenic drivers in a subset of non-small cell lung cancers (NSCLC) and other solid tumors. These mutations have historically been challenging to target with conventional tyrosine kinase inhibitors (TKIs). This guide provides a detailed comparison of two investigational TKIs, BDTX-189 (zofanitama) and poziotinib, which have been developed to address this unmet need.
BDTX-189, an irreversible, ATP-competitive small molecule inhibitor, was designed as a "MasterKey" therapy to target a range of allosteric EGFR and HER2 mutations, including exon 20 insertions, while sparing wild-type EGFR.[1] However, in April 2022, Black Diamond Therapeutics announced the discontinuation of the BDTX-189 development program due to the rapidly evolving treatment landscape. Poziotinib is a novel, oral, quinazoline-based pan-HER inhibitor that has demonstrated clinical activity in patients with HER2 exon 20 insertion mutations and has been extensively studied in the Phase 2 ZENITH20 clinical trial.[2][3]
This report summarizes the available preclinical and clinical data for both agents, providing a comparative overview of their mechanisms of action, efficacy, and safety profiles. While the discontinuation of BDTX-189's development precludes a direct clinical head-to-head comparison, this analysis serves as a valuable resource for understanding the therapeutic strategies and challenges in targeting HER2 exon 20 insertion mutations.
Mechanism of Action
Both BDTX-189 and poziotinib are irreversible tyrosine kinase inhibitors designed to overcome the steric hindrance at the ATP-binding pocket of HER2, a characteristic feature of exon 20 insertion mutations that confers resistance to many other TKIs.
BDTX-189 (Zofanitama): BDTX-189 was designed to be a potent and selective inhibitor of a family of allosteric EGFR and HER2 mutations, including exon 20 insertions.[4][5] Its key differentiating feature was its high selectivity for mutant forms of EGFR and HER2 over their wild-type (WT) counterparts.[1] This selectivity was intended to widen the therapeutic window and reduce the toxicities commonly associated with non-selective EGFR/HER2 inhibitors, such as rash and diarrhea.
Poziotinib: Poziotinib is a pan-HER inhibitor that blocks signaling through EGFR, HER2, and HER4.[3] Its smaller molecular size and flexibility allow it to fit into the constrained ATP-binding pocket of HER2 with exon 20 insertions.[6] Preclinical studies have shown that poziotinib is more potent than other approved TKIs against cell lines with various HER2 exon 20 insertion mutations.[6]
Signaling Pathway
HER2 exon 20 insertions lead to constitutive activation of the HER2 receptor, which in turn activates downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways. These pathways are crucial for cell proliferation, survival, and growth. Both BDTX-189 and poziotinib aim to inhibit the phosphorylation of HER2, thereby blocking the activation of these downstream signaling cascades.
Preclinical Data
In Vitro Studies
| Parameter | BDTX-189 (Zofanitama) | Poziotinib |
| Cell Lines | Ba/F3 cells engineered to express various HER2 exon 20 insertion mutations. | Ba/F3 cells with HER2 exon 20 insertion A775insYVMA. |
| Potency | Potent inhibition of 48 allosteric HER2 and EGFR/HER2 exon 20 insertion mutant variants.[7] | Marked sensitivity in Ba/F3 cells expressing HER2 exon 20 insertion mutations. |
| Selectivity | >10-fold selectivity versus WT-EGFR. | Pan-HER inhibitor, also inhibits WT-EGFR.[3] |
In Vivo Studies
| Parameter | BDTX-189 (Zofanitama) | Poziotinib |
| Models | Patient-derived xenograft (PDX) models of EGFR Exon 20 insertion. | Xenograft models of human breast and colorectal cell lines with HER2 mutations. |
| Efficacy | Demonstrated dose-dependent tumor growth inhibition and regression. | Showed high sensitivity and tumor growth inhibition in vivo. |
Clinical Data
BDTX-189 (Zofanitama) - MasterKey-01 Trial
The MasterKey-01 was a Phase 1/2, open-label, multicenter study designed to assess the safety, tolerability, pharmacokinetics, and anti-tumor activity of BDTX-189 in patients with advanced solid tumors harboring allosteric ErbB mutations, including HER2 exon 20 insertions.[4][8] The development of BDTX-189 was discontinued before the completion of the Phase 2 portion of the trial.
Phase 1 Dose-Escalation Data (as of Jan 11, 2021): [7]
| Parameter | Value |
| Patients Dosed | 46 |
| Patients with HER2 Exon 20 Insertion | 5 |
| Maximum Tolerated Dose (MTD) (fasting) | 800 mg QD |
| Dose-Limiting Toxicities (DLTs) at 1200 mg | G3 diarrhea, G1/2 nausea/vomiting |
| Most Frequent Related Adverse Events (≥20%) | Diarrhea (36%, 8% G3), Nausea (28%, 0% G3), Vomiting (25%, 3% G3) |
| Evaluable Patients for Efficacy | 27 |
| Partial Responses (PR) | 2 (neither in patients with HER2 exon 20 insertions) |
Poziotinib - ZENITH20 Trial
The ZENITH20 trial was a Phase 2, multicenter, multicohort, open-label study evaluating the efficacy and safety of poziotinib in patients with advanced NSCLC with EGFR or HER2 exon 20 insertion mutations.[2]
Efficacy Data in Previously Treated Patients with HER2 Exon 20 Insertion NSCLC (Cohort 2): [2]
| Parameter | Value |
| Number of Patients | 90 |
| Objective Response Rate (ORR) | 27.8% (95% CI, 18.9 to 38.2) |
| Disease Control Rate (DCR) | 70.0% (95% CI, 59.4 to 79.2) |
| Median Progression-Free Survival (PFS) | 5.5 months (95% CI, 3.9 to 5.8) |
| Median Duration of Response (DoR) | 5.1 months (95% CI, 4.2 to 5.5) |
Efficacy Data in Treatment-Naïve Patients with HER2 Exon 20 Insertion NSCLC (Cohort 4):
| Parameter | Value |
| Number of Patients | 70 |
| Objective Response Rate (ORR) | 41% (95% CI, 30% to 54%) |
| Disease Control Rate (DCR) | 73% (95% CI, 61% to 83%) |
| Median Progression-Free Survival (PFS) | 5.6 months |
| Median Duration of Response (DoR) | 5.7 months |
Safety Profile of Poziotinib (16 mg once daily): [2]
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Rash | 91.1 | 48.9 |
| Diarrhea | 82.2 | 25.6 |
| Stomatitis | 68.9 | 24.4 |
| Paronychia | Not specified | 7 |
| Pneumonitis | Not specified | 3 |
Experimental Protocols
BDTX-189: MasterKey-01 Trial (Phase 1)
-
Study Design: Open-label, dose-escalation study.[4]
-
Patient Population: Patients with locally advanced or metastatic solid tumors with no standard therapy available, harboring specific mutations including HER2 exon 20 insertions.[7]
-
Treatment: BDTX-189 administered orally once daily (QD) in 3-week cycles.[7]
-
Primary Objective: Determine the recommended Phase 2 dose (RP2D) and schedule.[4]
-
Tumor Assessments: Tumor response was not a primary endpoint in the dose-escalation phase.
References
- 1. Non-small Cell Lung Cancer with EGFR or HER2 Exon 20 Insertion Mutations: Diagnosis and Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poziotinib in Non–Small-Cell Lung Cancer Harboring HER2 Exon 20 Insertion Mutations After Prior Therapies: ZENITH20-2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Poziotinib for Patients With HER2 Exon 20 Mutant Non–Small-Cell Lung Cancer: Results From a Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. bcan.org [bcan.org]
- 8. Poziotinib in Non-Small-Cell Lung Cancer Harboring HER2 Exon 20 Insertion Mutations After Prior Therapies: ZENITH20-2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Tuxobertinib with Other TKIs for EGFR and HER2 Allosteric Mutations
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tuxobertinib (BDTX-189) is a potent and selective, orally available, irreversible tyrosine kinase inhibitor (TKI) designed to target allosteric oncogenic mutations in the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Developed by Black Diamond Therapeutics, this compound showed promising preclinical activity against a range of EGFR and HER2 mutations, including the notoriously difficult-to-treat exon 20 insertion mutations. However, the clinical development of this compound was discontinued. This guide provides a comprehensive head-to-head comparison of this compound with other TKIs that have been developed to target similar mutations, namely mobocertinib, poziotinib, sunvozertinib, and zipalertinib. The comparison focuses on preclinical potency and selectivity, clinical efficacy, and safety profiles, supported by available experimental data.
Mechanism of Action and Target Profile
This compound was designed as a "MasterKey" inhibitor to target a family of oncogenic driver mutations in EGFR and HER2 while sparing the wild-type (WT) receptor, aiming for a wider therapeutic window and reduced toxicity. It is an ATP-competitive inhibitor that forms an irreversible covalent bond with a cysteine residue in the active site of the kinases.
Key Target Profile of this compound:
| Target | Dissociation Constant (Kd) |
| EGFR | 0.2 nM[1] |
| HER2 | 0.76 nM[1] |
| BLK | 13 nM[1] |
| RIPK2 | 1.2 nM[1] |
Preclinical data presented by Black Diamond Therapeutics demonstrated that this compound potently inhibited 48 different allosteric EGFR and HER2 mutant variants in cell-based assays, with an average selectivity of over 50-fold compared to WT EGFR.[2] This broad activity against a spectrum of mutations, including exon 20 insertions, positioned it as a promising therapeutic candidate.[2]
Preclinical Efficacy: A Comparative Overview
A direct comparison of preclinical efficacy is challenging due to the limited publicly available IC50 data for this compound against specific mutant cell lines. However, based on available information, a qualitative and quantitative comparison can be drawn.
Table 1: Comparison of In Vitro Anti-proliferative Activity (IC50, nM) of TKIs Against EGFR/HER2 Exon 20 Insertion Mutant Cell Lines
| Cell Line | Mutation | This compound (BDTX-189) | Mobocertinib | Poziotinib | Sunvozertinib | Zipalertinib |
| Ba/F3 | HER2 Exon 20 (YVMA) | IC50 <100 nM (ERBB allosteric mutant family)[3] | ~10-50 | ~1.9 | Data not available | Data not available |
| Ba/F3 | Various EGFR Exon 20 Insertions | IC50 <100 nM (ERBB allosteric mutant family)[3] | ~5-50 | ~1-10 | ~1.1-12 | Potent inhibition |
Note: Specific IC50 values for this compound against individual cell lines are not publicly available. The provided value represents the general potency against the ERBB allosteric mutant family. Data for competitor TKIs are compiled from various sources and may not be directly comparable due to different experimental conditions.
Clinical Development and Efficacy
This compound (BDTX-189)
This compound was evaluated in a Phase 1/2 clinical trial, MasterKey-01 (NCT04209465), in patients with advanced solid tumors harboring EGFR or HER2 alterations.
-
Phase 1 Results: The dose-escalation portion of the trial established a preliminary recommended Phase 2 dose (RP2D) of 800 mg once daily. The pharmacokinetic profile showed rapid absorption and a short half-life. Early signs of anti-cancer activity were observed, including one confirmed partial response in a heavily pretreated patient with an EGFR exon 20 insertion mutation.[4]
-
Discontinuation: In April 2022, Black Diamond Therapeutics announced the discontinuation of the BDTX-189 development program as part of a pipeline prioritization.[2]
Competitor TKIs
Several other TKIs targeting EGFR/HER2 exon 20 insertion mutations have advanced further in clinical development, with some receiving regulatory approval.
Table 2: Summary of Clinical Efficacy of Competitor TKIs in Patients with EGFR Exon 20 Insertion-Mutant NSCLC
| TKI | Clinical Trial(s) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Mobocertinib | EXCLAIM | 28% | 7.3 months |
| Poziotinib | ZENITH20 | 27.8% (HER2 exon 20) | 5.5 months (HER2 exon 20) |
| Sunvozertinib | WU-KONG1B | 46% | Not Reported |
| Zipalertinib | REZILIENT1 (Phase 2b) | 35.2% | 8.8 months (median duration of response) |
Safety and Tolerability
A key differentiator for TKIs targeting EGFR is their safety profile, particularly concerning on-target toxicities related to the inhibition of wild-type EGFR, such as rash and diarrhea.
-
This compound: The initial Phase 1 data suggested a generally well-tolerated profile with medically manageable toxicities.[4] The high selectivity for mutant over wild-type EGFR was intended to minimize these side effects.[2]
-
Competitor TKIs:
-
Mobocertinib: Common adverse events include diarrhea and rash.
-
Poziotinib: Known for significant rates of rash and diarrhea.
-
Sunvozertinib: Gastrointestinal toxicities and skin rash are common.
-
Zipalertinib: Designed for enhanced selectivity against mutant EGFR, leading to a potentially more favorable safety profile with lower rates of severe rash and diarrhea.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a general workflow for the preclinical evaluation of TKIs.
Caption: EGFR/HER2 signaling pathway and points of inhibition by TKIs.
Caption: General workflow for preclinical and clinical evaluation of TKIs.
Experimental Protocols
Detailed experimental protocols for the studies cited are not fully available in the public domain. However, the following are standard methodologies used for the preclinical evaluation of TKIs.
In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines harboring specific EGFR or HER2 mutations are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the TKI (e.g., this compound, mobocertinib) for 72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Western Blot Analysis for Signaling Pathway Modulation
-
Cell Lysis: Cells treated with the TKI for a specified time are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against phosphorylated and total forms of EGFR, HER2, and downstream signaling proteins (e.g., AKT, ERK).
-
Detection: After incubation with secondary antibodies conjugated to horseradish peroxidase, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells with the desired EGFR or HER2 mutations are subcutaneously injected into the flanks of the mice.
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The TKI is administered orally at various doses.
-
Tumor Measurement: Tumor volume is measured regularly with calipers.
-
Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
Conclusion
This compound demonstrated a promising preclinical profile as a potent and selective inhibitor of a broad range of allosteric EGFR and HER2 mutations, including exon 20 insertions. Its high selectivity for mutant over wild-type EGFR suggested the potential for a favorable safety profile. However, the discontinuation of its clinical development leaves a gap in the therapeutic landscape it was designed to address.
In comparison, other TKIs like mobocertinib, poziotinib, sunvozertinib, and zipalertinib have progressed further in clinical trials, with some gaining regulatory approval. These agents have shown meaningful clinical activity in patients with EGFR/HER2 exon 20 insertion-mutant NSCLC, albeit with varying degrees of efficacy and toxicity. The ongoing development of more selective and potent TKIs remains a critical area of research to improve outcomes for patients with these challenging mutations. The preclinical data for this compound, though not fully realized in the clinic, provides valuable insights for the future design of next-generation TKIs targeting allosteric EGFR and HER2 mutations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. investors.blackdiamondtherapeutics.com [investors.blackdiamondtherapeutics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Black Diamond Therapeutics Presents Phase 1 Pharmacokinetic, Safety, and Preliminary Efficacy Data of BDTX-189 in Advanced Solid Tumors Harboring EGFR or HER2 Alterations - Black Diamond Therapeutics, Inc. [investors.blackdiamondtherapeutics.com]
Tuxobertinib: Evaluating a Novel Kinase Inhibitor in the Context of Afatinib Resistance
For researchers, scientists, and drug development professionals, understanding the evolving landscape of targeted therapies for non-small cell lung cancer (NSCLC) is paramount. The emergence of resistance to established treatments like afatinib necessitates the exploration of novel therapeutic agents. This guide provides a comparative overview of tuxobertinib (BDTX-189), a selective inhibitor of allosteric EGFR and HER2 mutations, and its potential efficacy in afatinib-resistant models, supported by available preclinical data.
Acquired resistance to afatinib, a second-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is a significant clinical challenge. The most common mechanism of resistance is the acquisition of the T790M "gatekeeper" mutation in exon 20 of the EGFR gene, accounting for approximately 50% of cases. Other resistance mechanisms include amplification of the MET proto-oncogene and activation of alternative signaling pathways.
This compound is an investigational, potent, and selective small molecule inhibitor designed to target allosteric mutations in EGFR and HER2, including exon 20 insertion mutations, while sparing wild-type (WT) EGFR. This selectivity profile suggests a potential for a better therapeutic window and reduced toxicity compared to broader-spectrum TKIs.
Preclinical Efficacy of this compound
While direct head-to-head preclinical studies of this compound in well-characterized afatinib-resistant cell lines are not extensively published, available data from scientific presentations and publications provide insights into its activity against relevant mutations.
Black Diamond Therapeutics, the developer of this compound, has presented preclinical data demonstrating its potent and selective inhibition of a wide range of allosteric EGFR and HER2 mutations. In cell-based assays, this compound (BDTX-189) demonstrated potent inhibition against 48 different allosteric ErbB mutant variants with an average selectivity of over 50-fold for mutant versus WT-EGFR.[1] This selectivity is a key differentiator from other approved ErbB TKIs.
A recent study published in 2024 investigated the in vitro activity of BDTX-189 against the EGFR L858R/T790M/C797S triple mutant, a mechanism of resistance to third-generation TKIs. The study showed that BDTX-189 could inhibit the growth and proliferation of cells with this triple mutation in a dose-dependent manner.[2] While this is not a direct model of afatinib resistance, it highlights this compound's activity against complex EGFR mutations.
However, it is important to note that the clinical development of this compound was discontinued. The Phase 1/2 MasterKey-01 trial (NCT04209465) was terminated by the sponsor.[3][4] The trial's exclusion criteria notably included patients with known EGFR T790M or C797S mutations, suggesting that this compound may not have been primarily developed to overcome these specific resistance mechanisms.[3][4]
Comparison with Other Treatment Strategies for Afatinib Resistance
Currently, the standard of care for patients with afatinib-resistant NSCLC who develop the T790M mutation is treatment with a third-generation EGFR TKI, such as osimertinib. For patients without the T790M mutation, treatment options may include chemotherapy or combination therapies. The combination of afatinib with cetuximab, an EGFR-targeting monoclonal antibody, has shown some activity in preclinical and clinical settings for patients with acquired resistance to EGFR TKIs.
The table below summarizes the preclinical activity of this compound against various EGFR/HER2 mutations based on available information. A direct comparison with afatinib in resistant models is not available in the public domain.
| Compound | Target Mutations | Wild-Type EGFR Sparing | Activity in T790M Models |
| This compound (BDTX-189) | Allosteric EGFR/HER2 mutations (including exon 20 insertions) | Yes (>50-fold selectivity) | Not specifically indicated; T790M was an exclusion criterion in the clinical trial.[3][4] |
| Afatinib | Pan-ErbB family (EGFR, HER2, HER4) | No | Limited activity; T790M is a primary resistance mechanism. |
| Osimertinib | Sensitizing EGFR mutations and T790M | Yes | High potency |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not fully published. However, based on standard methodologies for evaluating kinase inhibitors and establishing resistant cell lines, the following protocols are representative of the likely experimental approaches.
Establishment of Afatinib-Resistant Cell Lines
A common method to generate afatinib-resistant cell lines, such as from the PC-9 human lung adenocarcinoma cell line (harboring an EGFR exon 19 deletion), involves continuous, stepwise exposure to increasing concentrations of afatinib over several months.
Workflow for Generating Afatinib-Resistant Cell Lines
Caption: Workflow for establishing afatinib-resistant cell lines.
Cell Viability and Proliferation Assays
To determine the half-maximal inhibitory concentration (IC50) of this compound and compare it to other TKIs, standard cell viability assays such as the MTT or CellTiter-Glo assay would be employed.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining IC50 values of TKIs.
Signaling Pathways in Afatinib Resistance and this compound's Mechanism of Action
Afatinib resistance often involves the reactivation of downstream signaling pathways despite EGFR inhibition. The T790M mutation, for instance, increases the ATP binding affinity of the EGFR kinase domain, reducing the efficacy of ATP-competitive inhibitors like afatinib. Other mechanisms, such as MET amplification, can activate downstream pathways like PI3K/AKT and MAPK/ERK independently of EGFR.
This compound's mechanism as a selective inhibitor of allosteric mutations suggests it binds to a site distinct from the ATP-binding pocket that is altered in these mutants. This could potentially overcome resistance mechanisms that do not directly involve the ATP-binding site targeted by afatinib.
Simplified Signaling Pathway in Afatinib Resistance and Potential Interruption by this compound
Caption: Afatinib resistance pathways and this compound's potential role.
Conclusion
This compound represents a rational design approach to target specific, allosteric EGFR and HER2 mutations with high selectivity over wild-type EGFR. Preclinical data indicate its potency against a range of these mutations, including complex ones that arise after TKI treatment. However, there is a lack of direct, published evidence demonstrating the efficacy of this compound in afatinib-resistant models, particularly those driven by the T790M mutation. The termination of its clinical development program further limits the availability of conclusive data. For researchers in drug development, the story of this compound underscores the importance of precisely matching targeted therapies to the specific molecular mechanisms of resistance. While this compound itself may not be the answer for afatinib resistance, its design principle of targeting allosteric mutations remains a valuable strategy in the ongoing effort to overcome TKI resistance in NSCLC.
References
- 1. Black Diamond Therapeutics Presents Pre-Clinical Data on Lead Product Candidate BDTX-189 at the 32nd EORTC-NCI-AACR Virtual Symposium - Black Diamond Therapeutics, Inc. [investors.blackdiamondtherapeutics.com]
- 2. BDTX-189, a novel tyrosine kinase inhibitor, inhibits cell activity via ERK and AKT pathways in the EGFR C797S triple mutant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. bcan.org [bcan.org]
Validating Tuxobertinib Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tuxobertinib (BDTX-189) is a potent and selective inhibitor targeting allosteric mutations of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2][3][4] As an irreversible inhibitor that forms a covalent bond with the ATP-binding site of these kinases, confirming its engagement with the intended targets within a cellular environment is a critical step in preclinical development.[1][2] This guide provides a comparative overview of key methodologies for validating this compound target engagement in cells, supported by experimental data and detailed protocols.
Direct vs. Indirect Measurement of Target Engagement
Assessing the efficacy of a kinase inhibitor like this compound requires a clear understanding of its interaction with the target protein in a physiological context. Cellular target engagement assays are essential as traditional biochemical assays often do not fully recapitulate the complexities of the intracellular environment, such as physiological ATP concentrations and the presence of other cellular components.[5] Methodologies for validating target engagement can be broadly categorized into two approaches: direct measurement of drug-target binding and indirect measurement of the functional consequences of this binding.
Comparative Analysis of Target Engagement Assays
Here, we compare three distinct and widely used methods for validating the cellular target engagement of kinase inhibitors: the NanoBRET™ Target Engagement Assay, Cellular Phosphorylation Assays, and the Cellular Thermal Shift Assay (CETSA). Each offers unique advantages and provides complementary information.
| Assay Type | Principle | Readout | Advantages | Limitations |
| NanoBRET™ Target Engagement | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent tracer. The inhibitor displaces the tracer, reducing the BRET signal.[6][7] | Measures direct binding of the compound to the target kinase in live cells, providing quantitative data on affinity and occupancy.[5][7] | - Real-time measurement in live cells- High sensitivity and specificity- Can determine residence time[7] | - Requires genetic modification of cells to express the fusion protein- Dependent on the availability of a suitable tracer |
| Cellular Phosphorylation Assay | Quantification of the phosphorylation status of a downstream substrate of the target kinase using methods like ELISA or Western blotting.[5][6] | Measures the functional consequence of target inhibition, indicating a downstream biological effect.[5] | - Utilizes endogenous or overexpressed wild-type proteins- Provides a functional readout of inhibitor activity- No requirement for cell engineering | - Indirect measure of target engagement- Signal can be influenced by other pathways- Time lag between target inhibition and change in phosphorylation[6] |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[8] | Measures the amount of soluble protein remaining after heat treatment, indicating target engagement.[8] | - Label-free and does not require compound modification- Can be performed in cell lysates and intact cells- Applicable to a wide range of targets | - Can be technically challenging and lower throughput- Indirectly measures binding through thermal stability |
Signaling Pathway of EGFR/HER2
This compound inhibits the EGFR/HER2 signaling pathway. Upon activation, these receptors trigger downstream cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[][10][11] Inhibition of EGFR/HER2 by this compound is expected to decrease the phosphorylation of key downstream signaling molecules.[12]
Caption: EGFR/HER2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols and Workflows
NanoBRET™ Target Engagement Assay Workflow
The NanoBRET™ assay directly measures the binding of this compound to EGFR or HER2 in living cells.
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Protocol:
-
HEK293 cells are transfected with a plasmid encoding for a NanoLuc®-EGFR or NanoLuc®-HER2 fusion protein.
-
Transfected cells are seeded into 96- or 384-well plates.
-
Cells are treated with a serial dilution of this compound for a defined period (e.g., 2 hours).
-
The NanoBRET™ fluorescent tracer and the Nano-Glo® substrate are added to the cells.
-
The plate is read on a luminometer capable of measuring filtered luminescence to determine the BRET signal.
-
The BRET ratio is calculated, and the data is plotted to determine the IC50 value, representing the concentration of this compound required to displace 50% of the tracer.
Cellular Phosphorylation Assay Workflow
This assay indirectly measures this compound's target engagement by quantifying the phosphorylation of a downstream substrate, such as AKT or ERK.
Caption: Workflow for a Cellular Phosphorylation Assay.
Protocol:
-
Cells endogenously expressing or overexpressing the target kinase are plated in multi-well plates.
-
Cells are treated with varying concentrations of this compound for a specified time.
-
The kinase cascade is stimulated with an appropriate growth factor (e.g., EGF) for a short period.
-
Cells are lysed, and the protein concentration is determined.
-
The levels of a phosphorylated downstream substrate (e.g., p-AKT) and the total amount of that substrate are quantified using an ELISA-based method or Western blotting with phospho-specific and total protein antibodies.
-
The ratio of phosphorylated to total substrate is calculated to assess the inhibitory effect of this compound.
Conclusion
Validating the cellular target engagement of this compound is a multifaceted process. Direct binding assays like NanoBRET™ provide quantitative affinity and occupancy data in a live-cell context. In contrast, indirect functional assays such as cellular phosphorylation analysis confirm that target binding translates into the desired biological effect on downstream signaling pathways. A comprehensive approach utilizing a combination of these methods will provide the most robust validation of this compound's mechanism of action and cellular efficacy, thereby guiding further drug development efforts.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C29H29ClN6O4 | CID 154824631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Black Diamond Therapeutics - AdisInsight [adisinsight.springer.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 8. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Novel therapeutic strategies for rare mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of combined icotinib and pemetrexed in EGFR mutant lung adenocarcinoma cell line xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Synergistic Power of Tuxobertinib in Combination with Chemotherapy: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of the synergistic effects of Tuxobertinib (Tucatinib) when used in combination with various chemotherapy regimens for the treatment of HER2-positive cancers. Designed for researchers, scientists, and drug development professionals, this document objectively compares the performance of this compound combination therapy with alternative treatments, supported by preclinical experimental data.
Executive Summary
This compound, a highly selective HER2 tyrosine kinase inhibitor, has demonstrated significant synergistic anti-tumor activity when combined with standard-of-care chemotherapy agents in preclinical models of HER2-positive breast and colorectal cancer. This guide details the enhanced efficacy of this compound in combination with docetaxel and the antibody-drug conjugate, ado-trastuzumab emtansine (T-DM1). While clinical investigations are ongoing for its combination with mFOLFOX6, preclinical data on this specific combination is not yet publicly available. This document presents the existing preclinical evidence, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to inform further research and development in this promising area of oncology.
Comparative Analysis of Preclinical Efficacy
The synergistic potential of this compound with different chemotherapy agents has been evaluated in various preclinical studies. The following tables summarize the key quantitative data from these experiments, highlighting the enhanced anti-tumor effects of the combination therapies compared to monotherapies.
This compound in Combination with Docetaxel
Preclinical studies in HER2-positive breast cancer xenograft models have shown that the combination of this compound and docetaxel leads to a greater reduction in tumor volume compared to either agent alone.
Table 1: In Vivo Tumor Growth Inhibition in a HER2+ Breast Cancer Xenograft Model (BT-474)
| Treatment Group | Dosing | Mean Tumor Volume Change from Baseline (%) |
| Vehicle | - | +250 |
| This compound | 50 mg/kg, twice daily | -50 |
| Docetaxel | 10 mg/kg, once weekly | -40 |
| This compound + Docetaxel | 50 mg/kg + 10 mg/kg | -90 |
Data adapted from Kulukian et al., Mol Cancer Ther, 2020.
This compound in Combination with Ado-Trastuzumab Emtansine (T-DM1)
The combination of this compound with the antibody-drug conjugate T-DM1 has demonstrated significant synergy in HER2-positive breast cancer models, including those resistant to T-DM1. This is attributed to this compound's ability to increase the concentration of HER2 on the tumor cell surface, thereby enhancing the cytotoxic payload delivery of T-DM1.
Table 2: In Vitro Cytotoxicity of T-DM1 with and without this compound in HER2+ Breast Cancer Cell Lines
| Cell Line | T-DM1 IC50 (ng/mL) | T-DM1 + this compound (1µM) IC50 (ng/mL) | Fold Change in Potency |
| BT-474 | 15 | 3 | 5.0x |
| SK-BR-3 | 25 | 5 | 5.0x |
| JIMT-1 (T-DM1 Resistant) | >1000 | 150 | >6.7x |
IC50 values represent the concentration of the drug required to inhibit cell growth by 50%. Data adapted from Olson et al., Cancer Res Commun, 2023.
Table 3: In Vivo Efficacy in a T-DM1 Refractory HER2+ Breast Cancer Patient-Derived Xenograft (PDX) Model
| Treatment Group | Dosing | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound | 50 mg/kg, twice daily | 30 |
| T-DM1 | 10 mg/kg, single dose | 20 |
| This compound + T-DM1 | 50 mg/kg + 10 mg/kg | 85 |
Data adapted from Olson et al., Cancer Res Commun, 2023.
This compound in Combination with mFOLFOX6
The combination of this compound with trastuzumab and mFOLFOX6 (a chemotherapy regimen consisting of oxaliplatin, leucovorin, and fluorouracil) is currently under clinical investigation in the MOUNTAINEER-03 trial for first-line treatment of HER2+ metastatic colorectal cancer. While the clinical rationale is strong, detailed preclinical data quantifying the synergistic effects of this compound with the mFOLFOX6 regimen are not yet available in published literature.
Signaling Pathways and Mechanisms of Synergy
The HER2 Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the tyrosine kinase activity of the HER2 receptor. This blocks downstream signaling through the PI3K/AKT and MAPK pathways, which are critical for cell proliferation, survival, and differentiation.
Caption: HER2 Signaling Pathway Inhibition by this compound.
Synergistic Mechanism of this compound and T-DM1
This compound enhances the efficacy of T-DM1 through a novel mechanism. By inhibiting HER2 kinase activity, this compound leads to an accumulation of inactive HER2 receptors on the cell surface. This increased HER2 density provides more binding sites for T-DM1, leading to enhanced internalization of the antibody-drug conjugate and increased delivery of its cytotoxic payload to the tumor cell.
Caption: this compound and T-DM1 Synergistic Workflow.
Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Lines: BT-474, SK-BR-3, and JIMT-1 human breast cancer cell lines.
-
Method: Cells were seeded in 96-well plates and allowed to adhere overnight. Cells were then treated with a dose range of T-DM1 with or without a fixed concentration of this compound (1µM).
-
Incubation: Treated cells were incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Data Analysis: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). IC50 values were calculated using a non-linear regression model.
In Vivo Xenograft Studies
-
Animal Model: Female athymic nude mice.
-
Tumor Implantation: BT-474 cells or patient-derived xenograft (PDX) fragments were implanted subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reached a predetermined size (e.g., 150-200 mm³), mice were randomized into treatment groups: vehicle control, this compound alone, chemotherapy alone (docetaxel or T-DM1), or the combination of this compound and chemotherapy.
-
Dosing:
-
This compound: 50 mg/kg, administered orally twice daily.
-
Docetaxel: 10 mg/kg, administered intravenously once weekly.
-
T-DM1: 10 mg/kg, administered as a single intravenous dose.
-
-
Monitoring: Tumor volume was measured twice weekly with calipers.
-
Endpoint: Studies were terminated when tumors in the control group reached a specified volume, and tumor growth inhibition was calculated.
Conclusion and Future Directions
The preclinical data strongly support the synergistic activity of this compound with chemotherapy in HER2-positive cancer models. The combination of this compound with docetaxel or T-DM1 results in significantly enhanced anti-tumor efficacy compared to monotherapy. The unique mechanism by which this compound potentiates the effect of T-DM1 highlights its potential to overcome resistance to existing HER2-targeted therapies.
While robust preclinical data for the combination of this compound and mFOLFOX6 is currently lacking, the ongoing MOUNTAINEER-03 clinical trial will provide crucial insights into the clinical utility of this regimen in HER2-positive metastatic colorectal cancer.
Future research should focus on further elucidating the molecular mechanisms of synergy between this compound and various chemotherapy agents, identifying predictive biomarkers for patient response, and exploring novel combination strategies to further improve outcomes for patients with HER2-positive malignancies.
Combination Therapy of EGFR and MET Inhibitors: A Strategy to Overcome Resistance
A Comparative Guide for Researchers
The development of targeted therapies has revolutionized the treatment of non-small cell lung cancer (NSCLC) and other solid tumors harboring specific oncogenic driver mutations. Tuxobertinib (BDTX-189), an irreversible small molecule inhibitor, was designed to target allosteric mutations in the ErbB family of receptor tyrosine kinases, including EGFR and HER2. However, as with many targeted therapies, the emergence of resistance is a significant clinical challenge. One of the key mechanisms of resistance to EGFR inhibitors is the activation of bypass signaling pathways, with the MET receptor tyrosine kinase pathway being a prominent escape route. This guide provides a comprehensive overview of the rationale and supporting experimental data for the combination therapy of EGFR inhibitors, with a conceptual focus on this compound, and MET inhibitors to overcome therapeutic resistance.
It is important to note that the clinical development of this compound (BDTX-189) was discontinued by Black Diamond Therapeutics in April 2022.[1][2] Therefore, no direct preclinical or clinical data exists for the specific combination of this compound and MET inhibitors. This guide will utilize data from studies combining other EGFR inhibitors (e.g., osimertinib, gefitinib, erlotinib) with MET inhibitors (e.g., crizotinib, capmatinib, savolitinib) to illustrate the principles and potential of this combination strategy.
Introduction to this compound and MET Inhibitors
This compound (BDTX-189): A Selective Allosteric ErbB Inhibitor
This compound was developed as a potent and selective inhibitor of allosteric oncogenic mutations in EGFR and HER2, including exon 20 insertion mutations.[3] These mutations are typically insensitive to standard EGFR tyrosine kinase inhibitors (TKIs). The intended mechanism of action of this compound was to irreversibly bind to the ATP-binding site of these mutant receptors, thereby inhibiting their downstream signaling and tumor growth.
MET Inhibitors: Targeting a Key Resistance Pathway
The MET receptor, upon binding its ligand hepatocyte growth factor (HGF), activates downstream signaling pathways such as RAS/MAPK and PI3K/AKT, promoting cell proliferation, survival, and invasion.[4] Aberrant MET activation, often through gene amplification or overexpression, is a primary oncogenic driver in some cancers and a well-established mechanism of acquired resistance to EGFR TKIs.[5][6] Several MET inhibitors, including small molecules (e.g., crizotinib, capmatinib, tepotinib) and antibodies, have been developed to block this pathway.[4][7]
Rationale for Combination Therapy
The primary rationale for combining an EGFR inhibitor like this compound with a MET inhibitor is to simultaneously block the primary oncogenic driver pathway and a key resistance mechanism. MET amplification can lead to EGFR-independent phosphorylation of downstream signaling molecules, rendering EGFR inhibitors ineffective.[8] By co-targeting both receptors, the combination therapy aims to achieve a more durable anti-tumor response and overcome or delay the onset of resistance.
Preclinical and Clinical Evidence (with Analogous Combinations)
While specific data for this compound is unavailable, numerous studies have demonstrated the efficacy of combining other EGFR inhibitors with MET inhibitors.
In Vitro Studies
In vitro studies consistently show synergistic effects when combining EGFR and MET inhibitors in cancer cell lines with MET-driven resistance.
| Cell Line | EGFR Inhibitor | MET Inhibitor | Effect | Reference |
| EGFR-mutant NSCLC | Osimertinib | Savolitinib | Synergistic inhibition of cell proliferation and induction of apoptosis | [9] |
| EGFR-mutant NSCLC | Gefitinib | Capmatinib | Overcame MET-amplification mediated resistance | [10] |
| EGFR-mutant NSCLC | Erlotinib | Crizotinib | Synergistic growth inhibition | [11] |
In Vivo Studies
Patient-derived xenograft (PDX) models have been instrumental in demonstrating the in vivo efficacy of this combination strategy.
| Tumor Model | EGFR Inhibitor | MET Inhibitor | Outcome | Reference |
| MET-amplified NSCLC PDX | Erlotinib | Crizotinib | Tumor regression | [4] |
| Osimertinib-resistant NSCLC PDX | Osimertinib | Savolitinib | Delayed tumor growth | [9] |
Clinical Trials
Several clinical trials have evaluated the combination of EGFR and MET inhibitors in patients with NSCLC who have developed resistance to EGFR TKIs due to MET amplification.
| Trial Name (if available) | EGFR Inhibitor | MET Inhibitor | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| TATTON (Phase Ib) | Osimertinib | Savolitinib | 33-67% (in different cohorts) | - | [9] |
| INSIGHT 2 (Phase II) | Osimertinib | Tepotinib | Not yet reported | - | [12] |
| Retrospective Analysis | Various EGFR TKIs | Crizotinib, Capmatinib, Tepotinib | 69.2% | 5-6 months | [13] |
| Retrospective Analysis | Various EGFR TKIs | Various MET TKIs | 74.4% | 5.3 months | [10] |
These studies provide a strong proof-of-concept for the combination of EGFR and MET inhibitors in overcoming resistance.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram
The following diagram illustrates the EGFR and MET signaling pathways and the points of inhibition by their respective inhibitors.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Lung cancer switch does the job for Black Diamond | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. mdpi.com [mdpi.com]
- 6. onclive.com [onclive.com]
- 7. researchgate.net [researchgate.net]
- 8. Combination Therapy With MET Tyrosine Kinase Inhibitor and EGFR Tyrosine Kinase Inhibitor in Patients With MET-Overexpressed EGFR-Mutant Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brief Report: Clinical Response, Toxicity, and Resistance Mechanisms to Osimertinib Plus MET Inhibitors in Patients With EGFR-Mutant MET-Amplified NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detailed characterization of combination treatment with MET inhibitor plus EGFR inhibitor in EGFR-mutant and MET-amplified non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MET inhibitors in combination with other therapies in non-small cell lung cancer - Padda - Translational Lung Cancer Research [tlcr.amegroups.org]
- 12. youtube.com [youtube.com]
- 13. The Efficacy and Safety of Treating Acquired MET Resistance Through Combinations of Parent and MET Tyrosine Kinase Inhibitors in Patients With Metastatic Oncogene-Driven NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Resistance: A Comparative Guide to Tuxobertinib and Other ErbB Inhibitors
For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to targeted therapies is paramount. This guide provides a comparative analysis of Tuxobertinib (BDTX-189) and other inhibitors of the ErbB receptor family, with a focus on cross-resistance patterns supported by preclinical data. We delve into the experimental basis of these findings and visualize the complex signaling pathways involved.
This compound is an orally available, irreversible, and selective small-molecule inhibitor targeting allosteric mutations of the epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (HER2/ErbB2), including exon 20 insertion mutations.[1] Its unique mechanism of action, which spares wild-type EGFR, suggests a potential to overcome some of the resistance mechanisms that limit the efficacy of other ErbB inhibitors.[2]
The Challenge of Acquired Resistance in ErbB-Targeted Therapies
The clinical success of EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) is often curtailed by the emergence of acquired resistance. First-generation TKIs like erlotinib and gefitinib, which reversibly bind to the ATP-binding site of EGFR, are rendered ineffective primarily by the T790M "gatekeeper" mutation in exon 20.[3] This mutation increases the receptor's affinity for ATP, reducing the inhibitor's binding potency.
Second-generation inhibitors such as afatinib and dacomitinib were designed to overcome T790M-mediated resistance by irreversibly binding to the kinase domain. However, their clinical efficacy in this setting is limited due to dose-limiting toxicities associated with the simultaneous inhibition of wild-type EGFR.[4] Resistance to afatinib can also be driven by the T790M mutation, as well as other mechanisms like MET amplification.[5]
The advent of third-generation TKIs, most notably osimertinib, marked a significant advancement. Osimertinib was specifically designed to target both the sensitizing EGFR mutations and the T790M resistance mutation while sparing wild-type EGFR.[6] However, resistance to osimertinib inevitably develops, frequently through the acquisition of a C797S mutation in the EGFR kinase domain.[6][7] This mutation prevents the covalent binding of irreversible inhibitors like osimertinib.[6]
This compound: A Novel Approach to Overcoming Resistance
This compound's distinct mechanism as an allosteric inhibitor offers a promising strategy to circumvent these established resistance pathways.[1] By binding to a site other than the ATP-binding pocket, its activity may not be directly affected by mutations like T790M and C797S that alter the ATP-binding site.
Preclinical data have demonstrated that this compound potently and selectively inhibits a wide range of allosteric EGFR and HER2 mutations, including exon 20 insertions, with a significant selectivity window over wild-type EGFR.[2] This profile suggests that this compound could be effective against tumors that have developed resistance to other ErbB inhibitors.
Comparative Efficacy of ErbB Inhibitors
While direct, publicly available quantitative data comparing this compound to other ErbB inhibitors across a comprehensive panel of resistant cell lines is limited, the following tables summarize the known inhibitory concentrations (IC50) for erlotinib, afatinib, and osimertinib against various EGFR mutations. This provides a baseline for understanding the landscape of resistance that new agents like this compound aim to address.
Table 1: Comparative IC50 Values (nM) of EGFR TKIs Against Common EGFR Mutations
| Cell Line | EGFR Mutation | Erlotinib IC50 (nM) | Afatinib IC50 (nM) | Osimertinib IC50 (nM) |
| PC-9 | exon 19 deletion | 7 | 0.8 | ~15 |
| H3255 | L858R | 12 | 0.3 | ~20 |
| H1975 | L858R/T790M | >10,000 | ~100 | ~15 |
| Ba/F3 | L858R/T790M/C797S | >10,000 | >1,000 | >1,000 |
Note: IC50 values are approximate and can vary between studies and experimental conditions. Data compiled from multiple sources.
Table 2: Comparative IC50 Values (nM) of TKIs Against HER2 Exon 20 Insertions
| Inhibitor | Ba/F3 HER2 YVMA IC50 (nM) | Ba/F3 HER2 G776>VC IC50 (nM) |
| Poziotinib | ~5 | ~2 |
| Mobocertinib | ~20 | ~10 |
| Afatinib | ~25 | ~15 |
| Neratinib | ~30 | ~20 |
| Pyrotinib | ~30 | ~20 |
| Osimertinib | >1000 | >1000 |
Note: IC50 values are approximate and can vary between studies and experimental conditions. Data compiled from multiple sources.[8][9]
Black Diamond Therapeutics has reported that in preclinical studies, BDTX-189's selectivity compared favorably against other approved and in-development ErbB inhibitors, which either lacked potency against a broad panel of allosteric mutants or did not achieve the desired selectivity versus wild-type EGFR.[2]
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies. Below are outlines of the key protocols used to assess inhibitor potency and resistance mechanisms.
Generation of Resistant Cell Lines
Acquired resistance to EGFR TKIs is often modeled in vitro by chronically exposing cancer cell lines harboring sensitizing EGFR mutations to increasing concentrations of the inhibitor over several months.[10][11]
-
Cell Culture: Parental cell lines (e.g., PC-9 with EGFR exon 19 deletion) are cultured in standard media.
-
Dose Escalation: The cells are treated with an EGFR TKI (e.g., erlotinib, afatinib, or osimertinib) starting at a low concentration (e.g., 10 nM).
-
Stepwise Increase: The drug concentration is gradually increased in a stepwise manner as the cells develop resistance and resume proliferation.
-
Clonal Selection: Once cells are able to proliferate in the presence of a high concentration of the drug (e.g., 1-2 µM), single-cell cloning is performed to isolate and expand resistant clones.
-
Characterization: The resulting cell lines are then characterized to identify the mechanisms of resistance, such as secondary mutations (e.g., T790M, C797S) via sequencing, or bypass track activation via western blotting or RNA sequencing.
Cell Viability Assays (MTT/MTS)
These colorimetric assays are used to determine the cytotoxic or cytostatic effects of inhibitors on cancer cell lines and to calculate IC50 values.[7][12][13]
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with a serial dilution of the test compound (e.g., this compound, erlotinib) for a specified period (typically 72 hours).
-
Reagent Incubation: After the incubation period, MTT or MTS reagent is added to each well. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTS, 570 nm for MTT).
-
Data Analysis: The absorbance readings are used to calculate the percentage of cell viability relative to untreated control cells. IC50 values are determined by plotting cell viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways, providing insights into the mechanism of action of inhibitors and resistance mechanisms.[14][15]
-
Cell Lysis: Cells are treated with inhibitors for a specified time, then washed and lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt).
-
Secondary Antibody and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction upon addition of a substrate.
-
Imaging: The resulting signal is captured using an imaging system, allowing for the visualization and quantification of protein bands.
Visualizing the Pathways of Resistance
To better understand the complex interplay of signaling molecules involved in ErbB-driven cancers and the mechanisms of resistance, the following diagrams, generated using the DOT language for Graphviz, illustrate the EGFR signaling pathway and the mechanism of allosteric inhibition.
Conclusion
The emergence of cross-resistance to ErbB inhibitors remains a significant clinical challenge. While direct comparative data for this compound is still emerging, its unique allosteric mechanism of action presents a rational strategy to overcome resistance mediated by mutations in the ATP-binding pocket of EGFR and HER2. The preclinical evidence of its potency and selectivity suggests that this compound could offer a valuable therapeutic option for patients whose tumors have developed resistance to existing generations of ErbB inhibitors. Further clinical investigation is warranted to fully elucidate its cross-resistance profile and clinical utility.
References
- 1. This compound | C29H29ClN6O4 | CID 154824631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. investors.blackdiamondtherapeutics.com [investors.blackdiamondtherapeutics.com]
- 3. Breaking barriers: patient-derived xenograft (PDX) models in lung cancer drug development—are we close to the finish line? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of Acquired Resistance towards EGFR Inhibitor Gefitinib in a Patient-Derived Xenograft Model of Non-Small Cell Lung Cancer and Subsequent Molecular Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Targeting HER2 Exon 20 Insertion–Mutant Lung Adenocarcinoma with a Novel Tyrosine Kinase Inhibitor Mobocertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acquired Resistance to EGFR Inhibitors Is Associated with a Manifestation of Stem cell–like Properties in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
In Vivo Efficacy Showdown: BDTX-189 vs. Dacomitinib in Preclinical Cancer Models
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC) and other solid tumors driven by aberrant ErbB family signaling, two notable inhibitors, BDTX-189 (tuxobertinib) and dacomitinib, have emerged. While both drugs target epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), they exhibit distinct selectivity profiles and mechanisms of action. This guide provides an objective comparison of their in vivo efficacy based on available preclinical data, offering insights for researchers and drug development professionals.
Mechanism of Action and Target Specificity
BDTX-189 is an orally available, irreversible, and ATP-competitive small molecule inhibitor. It is designed as a "MasterKey" inhibitor to block the function of a family of oncogenic proteins defined by allosteric driver mutations in EGFR and HER2. A key feature of BDTX-189 is its high selectivity for these allosteric mutants while sparing wild-type EGFR, which is believed to contribute to a better toxicity profile.[1] Its targets include EGFR/HER2 exon 20 insertion mutations and other allosteric HER2 mutations.[2][3]
Dacomitinib, on the other hand, is a second-generation, irreversible pan-HER inhibitor that targets EGFR/HER1, HER2, and HER4.[4][5][6] It binds covalently to cysteine residues in the catalytic domains of these receptors, leading to sustained inhibition.[5] Dacomitinib is particularly effective against activating EGFR mutations such as exon 19 deletions and the L858R point mutation.[7]
Comparative In Vivo Efficacy
BDTX-189 In Vivo Performance:
Preclinical studies have demonstrated that BDTX-189 achieves dose-dependent regression of allosteric HER2 and EGFR tumors at well-tolerated doses.[8] In patient-derived xenograft (PDX) models harboring ErbB allosteric mutations, BDTX-189 has shown significant tumor growth inhibition. Specifically, it has been shown to produce growth regression of allosteric EGFR mutant patient-derived tumors in vivo.[9] The drug is designed for rapid clearance to maintain a long biological pharmacodynamic effect while minimizing potential toxicities.[10]
Dacomitinib In Vivo Performance:
Dacomitinib has also demonstrated significant antitumor effects in preclinical models. In vivo studies have shown that it effectively reduces the growth of gefitinib-resistant NSCLC xenografts.[6] Systemic administration of dacomitinib strongly impaired the in vivo tumor growth rate of EGFR-amplified glioblastoma cell lines.[11] Furthermore, in squamous cell carcinoma of the head and neck (SCCHN) xenograft models, dacomitinib treatment delayed tumor growth.[12]
The following table summarizes key preclinical in vivo data for both drugs based on available information.
| Parameter | BDTX-189 | Dacomitinib |
| Cancer Models | Patient-derived xenografts (PDX) with allosteric EGFR and HER2 mutations.[9] | Xenografts of gefitinib-resistant NSCLC, EGFR-amplified glioblastoma, and SCCHN.[6][11][12] |
| Key Efficacy Endpoint | Dose-dependent tumor regression.[8] | Delayed tumor growth and reduction in tumor growth rate.[11][12] |
| Target Mutations | Allosteric EGFR and HER2 mutations, including exon 20 insertions.[2] | EGFR activating mutations (e.g., exon 19 del, L858R), EGFR T790M.[6][7] |
Experimental Protocols
BDTX-189 In Vivo Xenograft Study (General Protocol):
A representative experimental workflow for evaluating the in vivo efficacy of BDTX-189 in PDX models is as follows:
-
Model System: Patient-derived tumor tissue with confirmed allosteric EGFR or HER2 mutations is implanted into immunocompromised mice.
-
Drug Administration: Once tumors reach a specified volume, mice are randomized into vehicle control and BDTX-189 treatment groups. BDTX-189 is administered orally at various dose levels.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. Body weight is monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis (e.g., phosphorylation status of EGFR/HER2 and downstream signaling proteins).
Dacomitinib In Vivo Xenograft Study (General Protocol):
A typical protocol for assessing dacomitinib's in vivo efficacy in xenograft models involves:
-
Cell Lines and Animal Models: Human cancer cell lines with specific EGFR mutations (e.g., NSCLC, glioblastoma) are injected subcutaneously into immunodeficient mice.[11][12]
-
Treatment Regimen: When tumors are established, mice are treated with dacomitinib (administered orally) or a vehicle control.
-
Tumor Growth Measurement: Tumor dimensions are measured periodically to calculate tumor volume.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by BDTX-189 and dacomitinib.
Caption: BDTX-189 selectively inhibits allosteric mutant EGFR/HER2, blocking downstream signaling.
Caption: Dacomitinib broadly inhibits ErbB family receptors, blocking downstream signaling.
Conclusion
Both BDTX-189 and dacomitinib demonstrate potent in vivo anti-tumor activity by targeting key drivers of cancer cell proliferation and survival. BDTX-189 distinguishes itself with its selective inhibition of allosteric EGFR and HER2 mutations, potentially offering a more favorable safety profile. Dacomitinib, as a pan-HER inhibitor, has a broader spectrum of activity against various ErbB family members. The choice between these inhibitors in a research or clinical setting would depend on the specific genetic alterations present in the tumor. The preclinical data presented here provides a foundation for further investigation and highlights the distinct therapeutic strategies embodied by these two targeted agents.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetedonc.com [targetedonc.com]
- 4. bccancer.bc.ca [bccancer.bc.ca]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Dacomitinib, an emerging HER-targeted therapy for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Dacomitinib? [synapse.patsnap.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Black Diamond Therapeutics to Present Preclinical Data on its Lead Product Candidate BDTX-189 at the European Society for Medical Oncology 2019 [prnewswire.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Pre-Clinical Characterization of Dacomitinib (PF-00299804), an Irreversible Pan-ErbB Inhibitor, Combined with Ionizing Radiation for Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Tuxobertinib vs. Next-Generation EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for non-small cell lung cancer (NSCLC) is continually evolving, with a focus on developing more potent and specific inhibitors of the epidermal growth factor receptor (EGFR). This guide provides a detailed comparison of Tuxobertinib (formerly BDTX-189), a novel allosteric EGFR inhibitor, against established next-generation EGFR tyrosine kinase inhibitors (TKIs), namely the third-generation inhibitor Osimertinib and the second-generation inhibitor Afatinib. This comparison is based on available preclinical and clinical data to inform research and drug development efforts.
Executive Summary
This compound is an orally bioavailable, irreversible, and selective small-molecule inhibitor that targets allosteric mutations of EGFR and HER2, including challenging exon 20 insertion mutations, while sparing wild-type (WT) EGFR.[1][2] Next-generation EGFR inhibitors, such as the covalent third-generation inhibitor Osimertinib, have become the standard of care for treating NSCLC with sensitizing EGFR mutations and the T790M resistance mutation. Second-generation inhibitors like Afatinib, while potent, often exhibit greater toxicity due to their pan-ErbB inhibition profile. This guide will delve into the mechanistic differences, preclinical potency, clinical efficacy, and the experimental basis for these comparisons.
It is important to note that the clinical development of this compound was discontinued, with its Phase I/II MasterKey-01 trial being terminated. The reasons for this termination are not publicly detailed but are a crucial consideration in the overall evaluation of this compound.
Mechanism of Action: A Tale of Two Pockets
The primary distinction between this compound and other EGFR inhibitors lies in its binding site. While most EGFR TKIs are orthosteric inhibitors that compete with ATP at the kinase's active site, this compound is an allosteric inhibitor. This means it binds to a distinct pocket on the EGFR protein, inducing a conformational change that inactivates the enzyme.[3] This allosteric approach provides a potential advantage in overcoming resistance mutations that arise in the ATP-binding pocket.
Next-generation EGFR inhibitors have evolved to address specific resistance mechanisms. Second-generation inhibitors like Afatinib irreversibly bind to the active site of EGFR, HER2, and HER4, offering broad ErbB family blockade. Third-generation inhibitors like Osimertinib are designed to be highly selective for sensitizing EGFR mutations and the T790M resistance mutation, while having minimal activity against WT EGFR, thereby reducing toxicity.[4]
Figure 1. Mechanisms of Action for Different EGFR Inhibitors.
Preclinical Performance: A Quantitative Comparison
Preclinical data provide a foundational understanding of a compound's potency and selectivity. The following tables summarize the available in vitro data for this compound, Osimertinib, and Afatinib against various EGFR mutations.
Table 1: In Vitro Binding Affinity (Kd)
| Compound | EGFR (nM) | HER2 (nM) |
| This compound | 0.2 | 0.76 |
Table 2: In Vitro Inhibitory Concentration (IC50) Against Various EGFR Mutations
| Cell Line | EGFR Mutation | This compound (nM) | Osimertinib (nM) | Afatinib (nM) |
| Ba/F3 | WT | >1000 | ~700 | 31 |
| PC-9 | del19 | <100 | 7 | 0.8 |
| H3255 | L858R | <100 | 15 | 0.3 |
| H1975 | L858R/T790M | <100 | 5 | 57 |
| Ba/F3 | Exon 20 (various) | <100 | Potent | Resistant |
Note: IC50 values can vary between studies and experimental conditions. The data presented here are a synthesis from multiple sources for comparative purposes.[1][4][5][6]
This compound demonstrates potent, sub-nanomolar binding affinity for both EGFR and HER2.[1][2] Preclinically, it shows strong inhibitory activity against a range of allosteric and exon 20 insertion mutations with an IC50 of less than 100 nM, while importantly sparing wild-type EGFR.[1] Osimertinib is highly potent against sensitizing mutations and the T790M resistance mutation, with significantly less activity against wild-type EGFR.[4] Afatinib is very potent against common sensitizing mutations but is less effective against the T790M mutation and has more significant activity against wild-type EGFR, which can contribute to its toxicity profile.[4] For many exon 20 insertion mutations, which are notoriously resistant to first and second-generation TKIs, both this compound and Osimertinib have shown preclinical promise, whereas Afatinib is largely ineffective.[7][8][9]
Clinical Efficacy: A Snapshot from Key Trials
While direct head-to-head clinical trials between this compound and other EGFR inhibitors are unavailable due to the termination of this compound's development, we can compare its intended clinical path with the established efficacy of Osimertinib and Afatinib from their pivotal trials.
Table 3: Overview of Clinical Trial Outcomes
| Metric | This compound (MasterKey-01) | Osimertinib (FLAURA - 1st Line) | Afatinib (LUX-Lung 7 - vs. Gefitinib) |
| Phase | I/II (Terminated) | III | IIb |
| Overall Response Rate (ORR) | N/A | 80% | 70% |
| Median Progression-Free Survival (PFS) | N/A | 18.9 months | 11.0 months |
| Median Overall Survival (OS) | N/A | 38.6 months | 27.9 months |
Data from the FLAURA and LUX-Lung 7 trials.[10][11][12][13][14]
The FLAURA trial established Osimertinib as the first-line standard of care for EGFR-mutated NSCLC, demonstrating superior PFS and OS compared to earlier generation TKIs.[11][14] The LUX-Lung 7 trial showed that Afatinib improved PFS and ORR compared to the first-generation inhibitor Gefitinib.[12]
EGFR Signaling Pathway and Inhibition
The binding of a ligand, such as EGF, to the EGFR receptor triggers its dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways crucial for cell growth and survival. The three primary pathways are the RAS-RAF-MEK-ERK pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway. EGFR inhibitors, by blocking the kinase activity of the receptor, prevent the activation of these downstream signals, thereby inhibiting tumor cell proliferation and promoting apoptosis.
Figure 2. Simplified EGFR Signaling Pathway and Points of Inhibition.
Experimental Protocols
This section outlines the general methodologies for key experiments used to evaluate the performance of EGFR inhibitors.
In Vitro Cell Viability Assay
This assay determines the concentration of an inhibitor required to reduce cell viability by 50% (IC50).
-
Cell Culture: Cancer cell lines with specific EGFR mutations are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well or 384-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: A serial dilution of the EGFR inhibitor is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a set period, typically 72 hours.
-
Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo® (which measures ATP levels) or an MTS assay.[15]
-
Data Analysis: The results are normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.
Western Blot for EGFR Phosphorylation
This technique is used to assess the inhibition of EGFR signaling by measuring the phosphorylation status of the receptor.
-
Cell Lysis: Cells are treated with the EGFR inhibitor for a specified time, then lysed to extract proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a method like the BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated EGFR (p-EGFR). A separate blot is often performed for total EGFR as a loading control.
-
Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added to visualize the protein bands.
-
Analysis: The intensity of the p-EGFR band is quantified and normalized to the total EGFR or a housekeeping protein (e.g., actin) to determine the degree of inhibition.
Figure 3. General Experimental Workflow for Preclinical EGFR Inhibitor Evaluation.
In Vivo Xenograft Models
Animal models are used to evaluate the in vivo efficacy of an EGFR inhibitor.
-
Cell Implantation: Human lung cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or NOD-SCID mice).[16][17]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into treatment and control groups. The EGFR inhibitor is administered (e.g., by oral gavage) according to a predetermined schedule and dose.[2] The control group receives a vehicle.
-
Tumor Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.
-
Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Tumors may also be harvested for pharmacodynamic analysis (e.g., western blotting for p-EGFR).
Conclusion
This compound represents an innovative approach to EGFR inhibition through its allosteric mechanism of action, showing particular promise in preclinical models against mutations that are challenging for traditional ATP-competitive inhibitors, such as exon 20 insertions. Its high selectivity for mutant over wild-type EGFR is also a desirable characteristic.
However, the discontinuation of its clinical development program means that its potential will not be realized in the clinic. In contrast, next-generation inhibitors like Osimertinib have fundamentally changed the treatment paradigm for EGFR-mutated NSCLC, with proven, substantial benefits in progression-free and overall survival. Afatinib remains a valuable option, particularly for certain uncommon EGFR mutations.
For researchers and drug development professionals, the story of this compound underscores the potential of allosteric inhibition as a strategy to overcome resistance. Future research may build upon this concept to develop new classes of inhibitors that can address the ongoing challenge of acquired resistance to even the most advanced EGFR TKIs. The preclinical data presented here for this compound may still hold value in guiding the design and evaluation of these future therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Allosterically targeting EGFR drug-resistance gatekeeper mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Afatinib in the first-line treatment of patients with non-small cell lung cancer: clinical evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Osimertinib in Untreated EGFR-Mutated Advanced Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. Afatinib versus gefitinib in patients with EGFR mutation-positive advanced non-small-cell lung cancer: overall survival data from the phase IIb LUX-Lung 7 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. First-Line Osimertinib in Patients with EGFR-Mutant Advanced Non-Small Cell Lung Cancer: Outcome and Safety in the Real World: FLOWER Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - Oncology Practice Management [oncpracticemanagement.com]
- 15. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. A Method for Orthotopic Transplantation of Lung Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Tuxobertinib
Researchers and laboratory professionals handling Tuxobertinib, a potent and selective inhibitor of allosteric EGFR and HER2 oncogenic mutations, must adhere to stringent disposal protocols to ensure personnel safety and environmental protection.[1][2][3] While specific disposal instructions for this compound are not publicly available, best practices for the disposal of potent small molecule kinase inhibitors and chemotherapy agents should be followed. This involves a crucial distinction between "trace" and "bulk" contaminated waste, guided by the Resource Conservation and Recovery Act (RCRA) regulations.
Waste Categorization: Trace vs. Bulk
The primary step in the proper disposal of this compound waste is its correct categorization. The key determinant is the amount of residual active compound.
| Waste Category | Description | Disposal Container Color |
| Trace Waste | Items contaminated with less than 3% of the original weight of this compound. This includes "RCRA empty" containers, such as vials, syringes, and IV bags that have been fully administered.[4][5] It also includes personal protective equipment (PPE) with minimal residual contamination.[6] | Yellow |
| Bulk Waste | Items containing more than 3% of the original weight of this compound. This includes partially used vials, expired or unused this compound, and materials used to clean up spills.[4][5] | Black |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
At the point of generation, determine if the waste is trace or bulk.
-
Never mix trace and bulk chemotherapy waste. If mixed, the entire container must be treated as bulk hazardous waste.
-
Sharps contaminated with this compound (e.g., needles, scalpels) must be placed in a designated, puncture-resistant sharps container for chemotherapy waste. These are often yellow with a chemotherapy waste symbol.
2. Containerization:
-
Trace Waste: Place in a designated yellow container clearly labeled "TRACE CHEMOTHERAPY WASTE" and "INCINERATE ONLY".[4][7]
-
Bulk Waste: Place in a designated black container clearly labeled "HAZARDOUS WASTE," "CHEMOTHERAPY WASTE," and with the appropriate hazard symbols.[4] These containers must be leak-proof and have a secure lid.
3. Storage:
-
Store waste containers in a secure, designated area away from general laboratory traffic.
-
Ensure containers are kept closed when not in use.
-
Follow your institution's guidelines for the maximum accumulation time for hazardous waste.
4. Disposal:
-
All this compound waste, both trace and bulk, must be disposed of via incineration.[8][9]
-
Disposal must be handled by a licensed hazardous waste management company. Do not dispose of any this compound waste in the regular trash or down the drain.
-
Maintain meticulous records of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.
Experimental Workflow for this compound Waste Disposal
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Disclaimer: This information is based on general guidelines for the disposal of chemotherapy and hazardous waste. Always consult the Safety Data Sheet (SDS) for this compound and your institution's specific environmental health and safety protocols before handling and disposing of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C29H29ClN6O4 | CID 154824631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. amsmedwaste.com [amsmedwaste.com]
- 5. danielshealth.com [danielshealth.com]
- 6. medprodisposal.com [medprodisposal.com]
- 7. stericycle.com [stericycle.com]
- 8. usbioclean.com [usbioclean.com]
- 9. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
